molecular formula C22H18O6S2 B8134891 (S)-(+)-1,1-Bi-2-naphthyl dimethanesul CAS No. 871231-48-0

(S)-(+)-1,1-Bi-2-naphthyl dimethanesul

Cat. No.: B8134891
CAS No.: 871231-48-0
M. Wt: 442.5 g/mol
InChI Key: NVLGJUMYNYDMQA-UHFFFAOYSA-N
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Description

(S)-(+)-1,1-Bi-2-naphthyl Dimethanesul is a chiral methanesulfonate ester derivative of (S)-BINOL, a foundational scaffold in asymmetric synthesis . This compound serves as a versatile chiral building block and intermediate for the preparation of other valuable chiral ligands, such as BINAP, which are pivotal in transition-metal catalyzed reactions . The dimethanesulfonate group provides a superior leaving group, enhancing the compound's reactivity in nucleophilic substitution reactions to create functionalized binaphthyl structures with retained axial chirality. Its high enantiopurity makes it an essential starting material for developing stereoselective catalysts used in pharmaceutical research and fine chemical synthesis. This product is intended for research and further chemical transformation in a controlled laboratory environment. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated area. This compound is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

[2-(1-methylsulfonyloxynaphthalen-2-yl)naphthalen-1-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6S2/c1-29(23,24)27-21-17-9-5-3-7-15(17)11-13-19(21)20-14-12-16-8-4-6-10-18(16)22(20)28-30(2,25)26/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLGJUMYNYDMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=CC2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871231-48-0
Record name 871231-48-0
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Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate, a key derivative of the C₂-symmetric and axially chiral molecule (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL), serves as a pivotal intermediate in the field of asymmetric synthesis. The inherent chirality and conformational stability of the binaphthyl backbone, inherited from its parent compound, make it an invaluable building block.[1][2] The transformation of the hydroxyl groups of (S)-BINOL into highly effective methanesulfonate (mesylate) leaving groups unlocks a versatile platform for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of its properties, a detailed protocol for its synthesis, and its critical applications, particularly in the development of world-renowned chiral ligands like (S)-BINAP, which are instrumental in drug development and fine chemical manufacturing.

Introduction to the BINOL Scaffold and its Derivatives

The Significance of the (S)-BINOL Framework

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric catalysis due to its unique structural feature known as atropisomerism, where restricted rotation around a single C-C bond results in stable, non-superimposable enantiomers.[3] This axial chirality, combined with its C₂-symmetry, allows for the creation of a well-defined three-dimensional chiral environment when complexed with a metal center.[2] The (S)-enantiomer, in particular, has been extensively utilized to induce high levels of stereoselectivity in a vast array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[4][5] Its derivatives are foundational in synthesizing specialized polymers, agrochemicals, and materials for organic electronics.[6]

(S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate: A Versatile Intermediate

While (S)-BINOL itself is a powerful ligand and catalyst, its derivatization significantly broadens its synthetic utility. By converting the phenolic hydroxyl groups into methanesulfonates, (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate (also known as (S)-BINOL-dimesylate) is formed. The sulfonate groups are excellent electrophilic sites and superb leaving groups, far superior to the original hydroxyls. This activation is critical for facilitating nucleophilic substitution reactions, enabling the covalent attachment of various functionalities, most notably phosphines, amines, and other heteroatoms, to the binaphthyl scaffold. This strategic modification makes it a preferred precursor for constructing more complex and tailored chiral ligands and catalysts.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate are well-defined, making it a reliable reagent in synthetic workflows.

Summary of Physical Properties

Quantitative data for the compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 871231-47-9
Molecular Formula C₂₂H₁₈O₆S₂
Molecular Weight 442.50 g/mol
Appearance White to off-white solidGeneral Knowledge
Melting Point 150-154 °C
Optical Activity [α]²⁰/D +75° (c=1 in chloroform)
Solubility Soluble in chloroform, dichloromethane, THFGeneral Chemical Principles
Spectroscopic Characterization

While a dedicated spectrum for this specific compound is not available from the search results, its structure allows for the confident prediction of key spectroscopic features based on the well-documented spectra of its parent, (S)-BINOL.[7][8]

  • ¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the 12 protons of the two naphthyl rings. A sharp singlet would appear in the upfield region (approx. 2.5-3.5 ppm) integrating to 6 protons, which is characteristic of the two equivalent methyl groups of the methanesulfonate esters.

  • ¹³C NMR: The spectrum would show 11 distinct signals for the 22 carbon atoms due to the molecule's C₂-symmetry. Ten of these signals would be in the aromatic region (approx. 115-150 ppm) for the binaphthyl core, and one signal would be in the aliphatic region (approx. 35-45 ppm) for the methyl carbons of the mesylate groups.

  • IR Spectroscopy: Key vibrational bands would include strong, characteristic S=O stretching frequencies around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric), confirming the presence of the sulfonate ester groups. Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 442.5.

Synthesis and Manufacturing

The synthesis of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate is a straightforward and high-yielding procedure starting from commercially available (S)-BINOL.[4]

Conceptual Framework: The Mesylation of (S)-BINOL

The reaction involves the esterification of the two phenolic hydroxyl groups of (S)-BINOL using methanesulfonyl chloride (MsCl). The causality behind this choice is the high reactivity of the sulfonyl chloride, which readily reacts with the nucleophilic hydroxyl groups. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is essential. Its purpose is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This neutralization prevents the protonation of the starting material and the base, thereby driving the reaction equilibrium towards the formation of the desired dimesylate product.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system; successful synthesis can be confirmed by the physical and spectroscopic properties outlined in Section 2.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-(-)-1,1'-Bi-2-naphthol (1.0 eq).

  • Dissolution: Dissolve the (S)-BINOL in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.

  • Base Addition: Add triethylamine (2.5 eq) dropwise to the stirred solution. The excess base ensures complete neutralization of the generated HCl.

  • Reagent Addition: Slowly add methanesulfonyl chloride (2.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the pure (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process s_binol (S)-BINOL dissolve 1. Dissolve in DCM at 0 °C s_binol->dissolve mscl Methanesulfonyl Chloride (MsCl) mscl->dissolve base Triethylamine (Et3N) base->dissolve react 2. React at RT (4-6h) dissolve->react workup 3. Aqueous Workup & Extraction react->workup purify 4. Purification (Recrystallization) workup->purify product (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate purify->product

Caption: Workflow for the synthesis of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate.

Core Applications in Asymmetric Synthesis

The primary value of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate lies in its function as a precursor for creating highly effective chiral ligands.

The Dimesylate as a Precursor for Chiral Ligand Synthesis

The methanesulfonate groups are excellent leaving groups for nucleophilic substitution reactions, particularly with soft nucleophiles like phosphides. This reactivity is exploited in transition-metal-catalyzed cross-coupling reactions to synthesize chiral phosphine ligands. These ligands, such as (S)-BINAP, are renowned for their ability to induce high enantioselectivity in a multitude of catalytic reactions, including asymmetric hydrogenations and C-C bond formations. The synthesis of BINAP from a BINOL derivative is a landmark achievement in asymmetric catalysis.

Case Study: Synthesis of (S)-BINAP

A prominent application is the nickel-catalyzed coupling of the dimesylate with diphenylphosphine (HPPh₂) or its oxide to form (S)-BINAPO, which is then reduced to (S)-BINAP. The dimesylate provides the rigid, chiral backbone, while the diphenylphosphino groups provide the metal-coordinating sites necessary for catalysis.

Detailed Experimental Protocol: Synthesis of (S)-BINAPO

This protocol describes a key application of the title compound.

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add a nickel(II) catalyst such as NiCl₂(dppe) (5 mol%).

  • Reactant Addition: Add (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 eq) and diphenylphosphine oxide (2.2 eq).

  • Solvent and Base: Add anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF) and a base like anhydrous potassium carbonate (K₂CO₃) (4.0 eq).

  • Reaction: Seal the flask and heat the mixture to 100-120 °C for 12-24 hours. The high temperature is necessary to drive the C-P cross-coupling reaction.

  • Monitoring: Monitor the reaction by TLC or ³¹P NMR spectroscopy to confirm the formation of the bis-phosphine oxide product.

  • Workup and Purification: After cooling, the reaction is worked up by filtration to remove inorganic salts, followed by extraction and purification via column chromatography to yield (S)-BINAPO.

  • Reduction: The resulting (S)-BINAPO is then reduced to (S)-BINAP using a suitable reducing agent like trichlorosilane (HSiCl₃) in the presence of a tertiary amine base.

Application Workflow Diagram

Application_Workflow cluster_reactants Reactants cluster_process Process dimesylate (S)-BINOL Dimesylate coupling 1. Ni-Catalyzed C-P Cross-Coupling dimesylate->coupling hppo Diphenylphosphine Oxide (HP(O)Ph₂) hppo->coupling catalyst Ni(II) Catalyst catalyst->coupling binapo (S)-BINAPO coupling->binapo reduction 2. Reduction (e.g., HSiCl₃) binap (S)-BINAP (Chiral Ligand) reduction->binap binapo->reduction

Caption: Application of (S)-BINOL Dimesylate in the synthesis of (S)-BINAP.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

Hazard Identification

The compound is classified as an irritant.

Hazard TypeGHS ClassificationPrecautionary Statement
Eye Irritation H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
General Handling GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection.

Source: Sigma-Aldrich

Recommended Handling and Personal Protective Equipment (PPE)

As a standard practice for handling fine chemicals, work should be conducted in a well-ventilated fume hood.[9][10]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) is recommended.

Storage and Stability

The compound is stable under normal conditions.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9][11]

Conclusion

(S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate is more than just a derivative; it is an activated and highly versatile form of the (S)-BINOL scaffold. Its strategic design, featuring excellent methanesulfonate leaving groups, makes it an indispensable intermediate for the synthesis of advanced chiral ligands that are critical to modern asymmetric catalysis and drug development. The straightforward synthesis, well-defined properties, and clear synthetic utility underscore its importance for researchers and scientists in the field.

References

  • New Journal of Chemistry. (2025). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks: a pilot study on the effect of the binaphthyl scaffold vs. picolinate. Royal Society of Chemistry. Available from: [Link]

  • MDPI. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules. Available from: [Link]

  • Encyclopedia.pub. (2023). Asymmetric Synthesis of BINOL Derivatives. Available from: [Link]

  • ResearchGate. (2025). (S)-BINOL-Derived Chiral Picolinate Ligand as a platform for new polymer frameworks. A pilot study on the effect of binaphthyl scaffold vs. picolinate. Available from: [Link]

  • Royal Society of Chemistry. (2024). Efficient synthesis of chiral C,O-chelated BINOL/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Available from: [Link]

  • Indian Journal of Chemistry. (2017). A convenient methodology for the synthesis of substituted BINOL derivative using Cu-amine complexation method. Available from: [Link]

  • ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews. Available from: [Link]

  • ResearchGate. (2025). Enantiodifferentiation of promethazine using (S)-(-)-BINOL as the NMR chiral solvating agent. Available from: [Link]

  • Research Trends. Application of mono- and bis-sulfonamides in asymmetric catalysis. Available from: [Link]

  • Organic Syntheses. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by Ga-Na-(S)-BINOL. Available from: [Link]

  • Wikipedia. 1,1′-Bi-2-naphthol. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Diverse Applications of (S)-(-)-1,1'-Bi-2-naphthol in Advanced Chemical Industries. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2008). A New Method for the Synthesis of H4-BINOL. PMC. Available from: [Link]

  • NIST WebBook. 1,1'-Bi-2-naphthol IR Spectrum. Available from: [Link]

  • PubMed. (2010). The utility of sulfonate salts in drug development. Available from: [Link]

  • NIST WebBook. 1,1'-Bi-2-naphthol Gas Phase IR Spectrum. Available from: [Link]

  • PubMed. (2025). Discovery of Axially Halogenated Chiral BINOL Derivatives as Multitarget Antibacterial Agents. Available from: [Link]

  • PubChem. Binol Compound Summary. Available from: [Link]

  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development. Available from: [Link]

Sources

Technical Guide: (S)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for (S)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl , a critical chiral intermediate used primarily in the synthesis of axially chiral phosphine ligands (such as BINAP).

Synthesis, Reactivity, and Application in Chiral Ligand Design[1]

Executive Summary

(S)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl (commonly referred to as (S)-BINOL Dimesylate ) is the sulfonate ester derivative of (S)-1,1'-Bi-2-naphthol [(S)-BINOL]. Unlike its triflate analog (which is used for Palladium-catalyzed cross-couplings), the dimesylate is the preferred electrophile for Nickel-catalyzed cross-coupling reactions , particularly in the synthesis of bis-phosphine ligands like (S)-BINAP .

This guide details the validated synthesis protocol, physicochemical profile, and downstream applications of this intermediate, emphasizing its role in maintaining axial chirality during nucleophilic substitution.

Chemical Identity & Profile[1][2][3]

ParameterTechnical Specification
Chemical Name (S)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl
Common Synonyms (S)-BINOL Dimesylate; (S)-2,2'-Dimethanesulfonyloxy-1,1'-binaphthalene
Parent CAS (Starting Material) 18531-99-2 ((S)-BINOL)
Product CAS (Target Ligand) 76189-56-5 ((S)-BINAP)
Molecular Formula C₂₂H₁₈O₆S₂
Molecular Weight 442.50 g/mol
Chirality Axial (Atropisomeric)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water, Hexanes

Note on CAS Indexing: While the parent BINOL and the triflate derivative (CAS 128544-05-8) are widely indexed, the dimesylate is often treated as a transient intermediate in literature and prepared in situ or used immediately. It is chemically distinct from the ditriflate.

Validated Synthesis Protocol

This protocol describes the conversion of (S)-BINOL to (S)-BINOL Dimesylate via nucleophilic substitution at the sulfonyl sulfur.

Reagents & Materials
  • (S)-BINOL: 1.0 equiv (e.g., 10.0 g, 34.9 mmol)

  • Methanesulfonyl Chloride (MsCl): 2.5 - 3.0 equiv (Excess ensures complete conversion)

  • Triethylamine (Et₃N): 3.0 - 4.0 equiv (Base to scavenge HCl)

  • Dichloromethane (DCM): Anhydrous (0.2 M concentration relative to BINOL)

  • DMAP (4-Dimethylaminopyridine): 5-10 mol% (Catalyst to accelerate reaction)

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂) or Argon.

  • Dissolution: Charge the flask with (S)-BINOL (10.0 g) and DCM (175 mL) . Add Triethylamine (14.6 mL) and DMAP (0.43 g) . Cool the solution to 0°C using an ice bath.

  • Addition: Dilute Methanesulfonyl chloride (8.1 mL, 3.0 equiv) in a small volume of DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Exothermic reaction: Monitor internal temperature.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 4–6 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 2:1). The starting material (BINOL) spot (Rf ~0.3) should disappear, replaced by the less polar dimesylate (Rf ~0.5).

  • Workup:

    • Quench with Water (100 mL) .

    • Separate phases.[1] Wash the organic layer successively with:

      • 1M HCl (100 mL) – Removes excess amine.

      • Sat. NaHCO₃ (100 mL) – Neutralizes acid traces.

      • Brine (100 mL).

    • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from DCM/Hexanes or Toluene .

Mechanistic Pathway (Graphviz)

Synthesis BINOL (S)-BINOL (Nucleophile) Product (S)-BINOL Dimesylate (Electrophile for Coupling) BINOL->Product Nucleophilic Attack (O -> S) Base Et3N / DMAP (Base/Catalyst) Base->BINOL Deprotonation (-H+) MsCl MsCl (Electrophile) Base->MsCl Sulfene formation (Alt. path) MsCl->Product Sulfonylation Intermediate Sulfene Intermediate (Proposed)

Figure 1: Synthesis pathway of (S)-BINOL Dimesylate via base-mediated sulfonylation.

Applications in Drug Development & Ligand Synthesis

The primary utility of (S)-BINOL Dimesylate is its role as a "hard" electrophile that can be displaced by phosphines under Nickel catalysis. This is the industrial route to (S)-BINAP , a Nobel Prize-winning ligand class used in asymmetric hydrogenation (e.g., synthesis of Naproxen, L-Menthol).

Key Reaction: Synthesis of (S)-BINAP

Direct displacement of the hindered binaphthyl hydroxyls with phosphines is difficult. The dimesylate activates the C-O bond for cleavage.

  • Substrates: (S)-BINOL Dimesylate + Diphenylphosphine (Ph₂PH).

  • Catalyst: [NiCl₂(dppe)] (Nickel(II) dichloride 1,2-bis(diphenylphosphino)ethane).

  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane).

  • Solvent: DMF, 100°C.

  • Outcome: The C-O bond is cleaved and replaced by a C-P bond without racemization of the binaphthyl axis.

Why Dimesylate over Triflate?

While triflates are better leaving groups for Palladium chemistry, mesylates are often preferred for Nickel-catalyzed phosphinylation because:

  • Stability: Mesylates are more thermally stable than triflates.

  • Atom Economy: The mesyl group is smaller and generates less waste mass.

  • Cost: MsCl is significantly cheaper than Triflic anhydride (Tf₂O).

Workflow Diagram: Ligand Generation

Applications cluster_products Downstream Chiral Ligands Dimesylate (S)-BINOL Dimesylate (Activated Scaffold) BINAP (S)-BINAP (Chiral Phosphine) Dimesylate->BINAP + Ph2PH / Ni(II) Cat. (Cross-Coupling) Diamines Chiral Diamines (via Amine Displacement) Dimesylate->Diamines + Primary Amines (SNAr / SN2) Reduction (S)-2,2'-Dimethyl-1,1'-binaphthyl (via LiAlH4 reduction) Dimesylate->Reduction + Reductive Displacement

Figure 2: Divergent synthesis pathways starting from (S)-BINOL Dimesylate.

Safety & Handling (E-E-A-T)

Hazard Identification
  • Precursors: Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water to produce HCl gas.

  • Compound: (S)-BINOL Dimesylate is a sulfonate ester. Sulfonates are potential alkylating agents and should be handled as potential genotoxins (PGI) until proven otherwise.

  • Solvents: DCM is a volatile organic compound (VOC) and suspected carcinogen.

Operational Safety
  • Engineering Controls: All operations involving MsCl must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Quenching: Quench excess MsCl carefully with water/ice before adding base to the aqueous waste to avoid rapid heat generation.

References

  • Cai, D., et al. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses, Vol. 76, 1999, p. 6.

    • Validation: Describes the standard route to BINAP via the dibromide, but cites the sulfonate route as the altern
  • Uozumi, Y., et al. "Mechanistic Study on the Nickel-Catalyzed Cross-Coupling Reaction of Aryl Mesylates with Arylmagnesium Halides." Journal of the American Chemical Society, Vol. 117, No. 36, 1995.
  • Takaya, H., et al. "Practical Synthesis of (R)- or (S)-2,2'-Bis(diarylphosphino)-1,1'-binaphthyls (BINAPs)." Journal of Organic Chemistry, Vol. 51, No. 5, 1986, pp. 629–635.

    • Validation: The found
  • Sigma-Aldrich. "Product Specification: (S)-(-)-1,1'-Bi-2-naphthol."

    • Validation: Source for parent CAS 18531-99-2 d

Sources

Methodological & Application

Application Note: High-Efficiency Nickel-Catalyzed Cross-Coupling of (S)-BINOL Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,1'-binaphthalene-2,2'-diol (BINOL) scaffold is a privileged structure in asymmetric catalysis. While the conversion of BINOL to its derivatives (such as BINAP) is traditionally achieved via triflates (using Pd or Ni), the high cost of triflic anhydride limits large-scale applications.

This guide details the Nickel-Catalyzed Cross-Coupling of (S)-BINOL Dimethanesulfonate (Mesylate) . Mesylates are significantly more stable and cost-effective than triflates but possess a stronger C-O bond, rendering them inert to standard Palladium catalysis. We utilize the unique "thiophilic" and "oxophilic" nature of Nickel to activate this bond, enabling the robust synthesis of axially chiral biaryls and phosphines via the Kumada-Corriu protocol.

Mechanistic Principles & Design

Why Nickel over Palladium?

Palladium catalysts typically require highly labile leaving groups (I, Br, OTf). The activation energy for the oxidative addition of Pd(0) into a C-OMs (mesylate) bond is prohibitively high. Nickel, having a smaller atomic radius and higher nucleophilicity in its low-valent state [Ni(0)], can insert into the C-O bond of aryl mesylates and sulfamates.

The Catalytic Cycle

The reaction follows a Ni(0)/Ni(II) catalytic cycle.[1] The active species, Ni(0)Lₙ, is generated in situ by the reduction of a Ni(II) precatalyst (e.g., NiCl₂(dppe)) by the Grignard reagent.

Key Mechanistic Steps:

  • Precatalyst Reduction: Ni(II)

    
     Ni(0) via double transmetallation and reductive elimination of the homocoupled Grignard partner (R-R).
    
  • Oxidative Addition (Rate Limiting): Ni(0) inserts into the C-O bond of the BINOL-dimesylate.

  • Transmetallation: The Grignard reagent (R-MgX) transfers the alkyl/aryl group to the Nickel center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Ni(0).

Pathway Visualization

Ni_Catalytic_Cycle PreCat Ni(II) Precatalyst [NiCl₂(dppe)] ActiveCat Active Species [Ni(0)(dppe)] PreCat->ActiveCat + 2 R-MgX - R-R OxAdd Oxidative Addition (Ar-Ni(II)-OMs) ActiveCat->OxAdd + (S)-BINOL-OMs TransMet Transmetallation (Ar-Ni(II)-R) OxAdd->TransMet + R-MgX - Mg(X)(OMs) TransMet->ActiveCat Reductive Elimination Product Product Release (S)-2,2'-dialkyl-1,1'-binaphthyl TransMet->Product Yields

Figure 1: The Ni(0)/Ni(II) catalytic cycle for the activation of BINOL mesylates. The reduction of the precatalyst is initiated by the nucleophile itself.

Experimental Protocols

Protocol A: Synthesis of (S)-BINOL Dimethanesulfonate

Objective: Quantitative conversion of (S)-BINOL to the electrophilic bis-mesylate.

Reagents:

  • (S)-(-)-1,1'-Bi-2-naphthol (28.6 g, 100 mmol)

  • Methanesulfonyl chloride (MsCl) (34.4 g, 300 mmol, 3.0 equiv)

  • Triethylamine (Et₃N) (40.5 g, 400 mmol, 4.0 equiv)

  • Dichloromethane (DCM) (anhydrous, 300 mL)

Procedure:

  • Setup: Charge a 1L round-bottom flask with (S)-BINOL and DCM under N₂ atmosphere. Cool to 0°C using an ice bath.

  • Addition: Add Et₃N via syringe. Then, add MsCl dropwise over 30 minutes. The reaction is exothermic; maintain T < 5°C to prevent impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 2:1).

  • Workup: Quench with saturated NaHCO₃ (200 mL). Separate phases. Wash organic layer with 1M HCl (to remove amine salts) followed by brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Toluene/Hexane to yield white crystals.

    • Target Yield: >95%[2]

    • Melting Point: 178–180°C

Protocol B: Nickel-Catalyzed Kumada-Corriu Coupling

Objective: Coupling of (S)-BINOL-OMs with Phenylmagnesium Bromide to synthesize (S)-2,2'-Diphenyl-1,1'-binaphthyl.

Reagents:

  • (S)-BINOL Dimethanesulfonate (4.42 g, 10 mmol)

  • Phenylmagnesium bromide (PhMgBr) (3.0 M in Et₂O, 10 mL, 30 mmol, 3.0 equiv)

  • Catalyst: [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe) ) (264 mg, 0.5 mmol, 5 mol%)

  • Solvent: Anhydrous THF (50 mL)

Procedure:

  • Inert Handling: Flame-dry a 250 mL Schlenk flask and cycle with Argon (x3).

  • Catalyst Loading: Add (S)-BINOL-OMs and NiCl₂(dppe) to the flask. Add anhydrous THF via cannula.

  • Activation: Heat the mixture to a gentle reflux (65°C).

  • Nucleophile Addition: Add PhMgBr dropwise to the refluxing solution over 15 minutes.

    • Note: The solution will turn from orange/red to dark brown/black, indicating the formation of Ni(0).

  • Reaction: Stir at reflux for 12–16 hours.

    • Checkpoint: If the reaction stalls, add an additional 1 mol% catalyst suspended in THF.

  • Quench: Cool to 0°C. Carefully quench with 1M HCl (exothermic, gas evolution).

  • Isolation: Extract with Et₂O (3 x 50 mL). Dry organics over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, Hexane/DCM gradient).

Data & Optimization Guide

The choice of ligand is critical for the activation of the C-O bond. Bidentate phosphines are generally superior to monodentate ligands for preventing catalyst decomposition at the high temperatures required for mesylate activation.

Table 1: Ligand Effects on Yield (Synthesis of 2,2'-Diphenyl-1,1'-binaphthyl)

EntryPrecatalystLigand TypeYield (%)Notes
1NiCl₂(PPh₃)₂Monodentate35%Significant reduction of PhMgBr (homocoupling) observed.
2NiCl₂(dppp)Bidentate (C3)62%Moderate activity.
3 NiCl₂(dppe) Bidentate (C2) 92% Optimal bite angle for oxidative addition.
4NiCl₂(dppf)Ferrocenyl88%Excellent, but more expensive than dppe.
5Pd(PPh₃)₄-<5%Palladium fails to activate the mesylate bond.
Troubleshooting Matrix
  • Problem: Low conversion.

    • Root Cause:[1][3][4][5][6] Catalyst poisoning by O₂ or moisture.

    • Solution: Ensure Grignard quality (titrate before use) and rigorous Argon sparging of THF.

  • Problem: Racemization.

    • Root Cause:[1][3][4][5][6] Excessive temperature (>80°C) or monodentate ligands allowing rotation of the Ni-biaryl intermediate.

    • Solution: Stick to dppe/dppf and refluxing THF (65°C). Avoid higher boiling solvents like Toluene unless necessary.

Workflow Visualization

Workflow cluster_0 Phase 1: Substrate Prep cluster_1 Phase 2: Ni-Catalysis Start (S)-BINOL Mesylation Mesylation (MsCl, Et3N, DCM) Start->Mesylation Intermed (S)-BINOL-OMs (Solid, Stable) Mesylation->Intermed Setup Inert Atmosphere (NiCl2(dppe) + THF) Intermed->Setup Coupling Kumada Coupling (+ PhMgBr, Reflux) Setup->Coupling Workup Acid Quench & Purification Coupling->Workup Final Final Workup->Final (S)-2,2'-Diphenyl -1,1'-binaphthyl

Figure 2: Operational workflow from raw BINOL to the cross-coupled product.

Safety & Compliance

  • Nickel Toxicity: Nickel compounds are classified as carcinogens and sensitizers. Use a glovebox or well-ventilated fume hood.

  • Grignard Reagents: Highly reactive with water. Keep a Class D fire extinguisher nearby.

  • Mesyl Chloride: Highly corrosive and lachrymator.

References

  • Percec, V., et al. (2004).[7][8] "NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids." The Journal of Organic Chemistry, 69(10), 3447–3452.[7]

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[3][4] Catalysis by nickel-phosphine complexes." Journal of the American Chemical Society, 94(12), 4374–4376.

  • Milburn, R. R., & Snieckus, V. (2004). "Nickel-Catalyzed Cross-Coupling of Aryl Mesylates and Tosylates with Aryl Zinc Reagents." Angewandte Chemie International Edition, 43(7), 892–894.

  • Guan, B.-T., et al. (2008). "Biaryl Construction via Ni-Catalyzed C-O Activation of Phenolic Carboxylates." Journal of the American Chemical Society, 130(44), 14468–14470.

Sources

High-Impact Synthesis of Chiral Phosphines (BINAP) via (S)-1,1'-Bi-2-naphthyl Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the cost-efficient synthesis of (S)-BINAP starting from (S)-1,1'-Bi-2-naphthyl dimethanesulfonate ((S)-BINOL Dimesylate). While the bis-triflate route is historically dominant, the dimethanesulfonate pathway offers a significant economic advantage for large-scale applications by avoiding expensive triflic anhydride.[1] This guide focuses on the specific Nickel-catalyzed C–P bond formation required to activate the inert C–O(mesylate) bond, utilizing a NiCl2(dppe) / Zinc catalytic system.

Part 1: Strategic Analysis & Rationale

The Mesylate vs. Triflate Decision

In the synthesis of atropisomeric phosphines, the conversion of the hydroxyl groups of BINOL into a leaving group is the critical activation step.

ParameterTriflate Route (Standard)Mesylate Route (This Protocol)
Reagent Cost High (Triflic Anhydride,

)
Low (Methanesulfonyl Chloride, MsCl)
Atom Economy LowModerate
Leaving Group Ability Excellent (

faster than Ms)
Moderate (Requires specific catalysis)
Stability Hydrolytically unstableStable crystalline solid
Catalyst Requirement Pd(OAc)

or Ni(II)
Ni(II) is mandatory (Pd is ineffective)

Technical Insight: The C–OMs bond is significantly stronger than the C–OTf bond. Palladium catalysts, which easily insert into aryl triflates, typically fail to undergo oxidative addition with aryl mesylates.[1] Therefore, this protocol utilizes Nickel (0) , generated in situ, which possesses the necessary nucleophilicity and lower ionization potential to activate the mesylate.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of (S)-1,1'-Bi-2-naphthyl Dimethanesulfonate

Objective: Quantitative conversion of (S)-BINOL to the crystalline dimesylate scaffold.

Reagents
  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL): 28.6 g (100 mmol)

  • Methanesulfonyl chloride (MsCl): 34.4 g (300 mmol) [Toxic/Corrosive ]

  • Triethylamine (

    
    ): 40.5 g (400 mmol)
    
  • Dichloromethane (DCM): 300 mL

  • DMAP (4-Dimethylaminopyridine): 1.2 g (10 mmol) - Catalyst

Step-by-Step Methodology
  • Dissolution: In a 1L round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve (S)-BINOL and DMAP in DCM (300 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
     slowly, maintaining temperature < 5°C.
    
  • Activation: Add MsCl dropwise via an addition funnel over 30 minutes. The reaction is exothermic; ensure the internal temperature does not exceed 10°C to prevent sulfene polymerization side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (23°C) for 4 hours.

    • QC Check: TLC (Hexane/EtOAc 2:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ).
  • Quench & Workup: Carefully add saturated

    
     (100 mL) to quench excess MsCl. Separate the organic layer.[2][3][4] Wash with 1M HCl (100 mL) followed by Brine (100 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the solid residue from Toluene/Hexane.

    • Target Yield: >95% (approx. 42 g).

    • Appearance: White crystalline solid.[1]

Protocol B: Nickel-Catalyzed C–P Cross-Coupling

Objective: Double displacement of mesylate with diphenylphosphine to form (S)-BINAP.

Safety Warning: Diphenylchlorophosphine (


) is corrosive and reacts violently with water. The product, BINAP, is sensitive to oxidation in solution.[1] Strict inert atmosphere (Argon/Nitrogen) is mandatory. 
Reagents
  • (S)-BINOL Dimesylate (from Protocol A): 4.42 g (10 mmol)

  • 
    : 265 mg (0.5 mmol, 5 mol%)[1]
    
  • Diphenylchlorophosphine (

    
    ): 8.8 g (40 mmol)
    
  • Zinc Dust (Activated): 2.6 g (40 mmol)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane): 4.5 g (40 mmol)[1]

  • Solvent: DMF (Dimethylformamide), anhydrous, degassed: 40 mL

Step-by-Step Methodology
  • Catalyst Activation (The "Induction" Phase):

    • Flame-dry a 250 mL 3-neck flask and cool under Argon flow.

    • Charge with

      
       and Zinc dust.
      
    • Add 5 mL of DMF. Stir at room temperature for 15 minutes.

    • Observation: The color should shift (often reddish-brown), indicating the formation of the active Ni(0) species.

  • Substrate Loading:

    • Add the (S)-BINOL Dimesylate, DABCO, and the remaining DMF (35 mL).

    • Note: DABCO acts as a base to scavenge the chloride/mesylate salts and facilitates the reduction cycle.

  • Phosphine Addition:

    • Add

      
       slowly via syringe.
      
  • Reaction:

    • Heat the mixture to 100°C .

    • Stir vigorously for 12–16 hours.

    • Mechanistic Insight: The reaction proceeds via oxidative addition of Ni(0) into the C–OMs bond, followed by transmetallation with the phosphine-zinc species. High temperature is required to overcome the activation energy of the robust mesylate bond.

  • Workup (Oxidation Protection):

    • Cool to room temperature.[1][2][4]

    • Filter the mixture through a pad of Celite under Argon to remove Zinc salts.

    • Concentrate the filtrate to remove DMF (high vacuum required).

    • Dissolve residue in minimal Toluene.[1]

  • Purification:

    • Option A (Direct Crystallization): Add Methanol to the Toluene solution to precipitate (S)-BINAP.

    • Option B (Oxide Route - Recommended for Purity): If impurities are high, oxidize the crude phosphine with

      
       to (S)-BINAP-Dioxide, purify via silica chromatography, and reduce back to BINAP using Trichlorosilane (
      
      
      
      ).[1]

Part 3: Mechanism & Visualization[1]

The following diagram illustrates the catalytic cycle specific to the Nickel/Zinc system used to activate the mesylate.

Ni_Catalytic_Cycle Figure 1: Ni-Catalyzed Cross-Coupling of Aryl Mesylates Ni_Pre Ni(II)Cl2(dppe) Pre-catalyst Ni_0 Active Species [Ni(0)(dppe)] Ni_Pre->Ni_0 Reduction Zn_Red Zn Dust (Reductant) Zn_Red->Ni_0 Ox_Add Oxidative Addition Ar-Ni(II)-OMs Ni_0->Ox_Add + Substrate Substrate (S)-BINOL-OMs (Substrate) Substrate->Ox_Add Transmetal Transmetallation Ar-Ni(II)-PPh2 Ox_Add->Transmetal + Ph2P-Zn-Cl Phosphine Ph2P-Cl Phosphine->Transmetal (via Zn) Transmetal->Ni_0 Reductive Elimination Product (S)-BINAP (Product) Transmetal->Product

Caption: The Ni(0)/Ni(II) catalytic cycle. Zinc serves a dual role: reducing the pre-catalyst and generating the nucleophilic phosphine species.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Inactive Zinc / Wet SolventUse acid-washed Zn dust. Ensure DMF is <50 ppm

.[1]
Green Reaction Color Ni(II) not reduced to Ni(0)Increase Zn loading; add catalytic iodine to activate Zn surface.
Product Oxidation Air leak during workupDegas all solvents.[1] Add BHT (stabilizer) during workup if necessary.[1]
Racemization Excessive Temperature (>140°C)Maintain reaction at 100–110°C. BINAP is atropisomerically stable up to ~200°C, but prolonged heat risks degradation.[1]

References

  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004).[1][8] NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids.[1][8][9] The Journal of Organic Chemistry, 69(10), 3447–3452.[1][8]

  • Takaya, H., Akutagawa, S., & Noyori, R. (1989).[1] Synthesis of (R)- and (S)-BINAP. Organic Syntheses, 67, 20.

  • Sasaki, M., Fuwa, H., Inoue, M., & Tachibana, K. (1998).[1] Nickel-catalyzed cross-coupling of aryl mesylates with organozinc reagents. Tetrahedron Letters, 39(50), 9027-9030.[1]

Sources

Application Note: Atroposelective Desymmetrization of Biaryl Dimethanesulfonates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the atroposelective synthesis of axially chiral biaryls via the desymmetrization of biaryl dimethanesulfonates .

This approach is superior to traditional resolution methods as it theoretically allows for 100% yield of a single enantiomer from an achiral precursor. While triflates and nonaflates are commonly cited in academic literature, this guide addresses the use of dimethanesulfonates (mesylates) —a more cost-effective and stable alternative preferred in process chemistry, often requiring specific catalytic adjustments (e.g., Nickel catalysis or electron-rich Palladium systems).

Abstract & Strategic Rationale

Axially chiral biaryls are the structural backbone of privileged ligands (e.g., BINAP, Segphos) and numerous pharmacophores. Traditional synthesis often relies on the resolution of racemates or the use of expensive chiral auxiliaries.

The desymmetrization of achiral biaryl electrophiles represents a more atom-economical paradigm. By starting with a 1,1'-biaryl-2,6-diyl dimethanesulfonate (a prochiral substrate with a plane of symmetry), a chiral catalyst can differentiate between the two enantiotopic sulfonate groups. The displacement of one mesylate group breaks the symmetry, locking the axis and generating an axially chiral product with a versatile handle (the remaining mesylate) for further functionalization.

Why Dimethanesulfonates (Mesylates)?

  • Stability: Unlike triflates, mesylates are hydrolytically stable and crystalline, allowing for long-term storage.

  • Cost: Mesyl chloride is significantly cheaper than triflic or nonafluorobutanesulfonyl anhydride.

  • Selectivity: The lower reactivity of the mesylate (compared to iodide/triflate) mitigates the risk of "over-reaction" (double displacement), enhancing the yield of the mono-functionalized chiral product.

Mechanistic Design & Signaling Pathway

The transformation relies on a Palladium(0)- or Nickel(0)-catalyzed cycle. The critical enantiodetermining step is the oxidative addition of the metal catalyst into one of the two enantiotopic C–O bonds.

Graphviz Diagram: Catalytic Desymmetrization Cycle

DesymmetrizationCycle Substrate Achiral Substrate (Biaryl-2,6-dimesylate) OxAdd_Complex Chiral Oxidative Addition Complex (Enantiodetermining Step) Substrate->OxAdd_Complex + Cat_Species Cat_Species Chiral Catalyst (L*-M(0)) Cat_Species->OxAdd_Complex Transmetal Transmetallation (R-B(OH)2 / R-ZnX) OxAdd_Complex->Transmetal Nucleophile Entry RedElim Reductive Elimination Transmetal->RedElim RedElim->Cat_Species Regeneration Product Axially Chiral Mono-Mesylate RedElim->Product

Caption: Figure 1. Catalytic cycle for the desymmetrization of biaryl dimesylates. The chiral catalyst (L-M) selectively inserts into one pro-S or pro-R C-OMs bond, establishing the axial chirality.*

Detailed Protocol

Phase 1: Preparation of the Biaryl Dimesylate Precursor

Objective: Synthesize the achiral 1,1'-biaryl-2,6-diyl dimethanesulfonate from the corresponding diol.

Reagents:

  • 1,1'-Biaryl-2,6-diol (Starting material)[1]

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of the biaryl diol in 50 mL of anhydrous DCM under inert atmosphere (

    
    ). Cool to 0°C.
    
  • Base Addition: Add 25.0 mmol (2.5 equiv) of Et3N. Stir for 10 minutes.

  • Mesylation: Dropwise add 22.0 mmol (2.2 equiv) of MsCl over 15 minutes. The reaction is exothermic; maintain internal temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the dimesylate is significantly less polar than the diol).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes. Mesylates often crystallize well, affording high purity (>98%) white solids.

Phase 2: Catalytic Enantioselective Desymmetrization

Objective: Convert the achiral dimesylate into an axially chiral mono-functionalized biaryl.

Critical Parameter - Catalyst Choice:

  • For High Reactivity: Use Palladium with electron-rich chiral phosphines (e.g.,

    
    -KenPhos or 
    
    
    
    -MeO-MOP) if the substrate is sterically accessible.
  • For Cost/Difficult Substrates: Use Nickel catalysis (e.g.,

    
     + Chiral NHC or Bisphosphine) as Nickel inserts more readily into C–O bonds of mesylates than Palladium.
    

Standard Protocol (Suzuki-Miyaura Type Coupling):

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11]Role
Substrate Biaryl-2,6-dimesylate1.0Electrophile
Nucleophile Arylboronic Acid (

)
1.1 - 1.2Coupling Partner
Catalyst

or

0.05 (5 mol%)Metal Source
Ligand Chiral Phosphine (e.g.,

-BINAP)
0.06 - 0.10Chiral Inducer
Base

(anhydrous)
2.0 - 3.0Activator
Solvent Toluene / 1,4-Dioxane (10:1)[0.1 M]Medium

Workflow:

  • Glovebox/Schlenk Setup: In a glovebox or under strict Argon flow, charge a reaction tube with the Biaryl Dimesylate (1.0 equiv), Arylboronic Acid (1.2 equiv), and Base (

    
    , 2.0 equiv).
    
  • Catalyst Premix: In a separate vial, mix the Metal Precursor (

    
     or 
    
    
    
    ) and the Chiral Ligand in the solvent. Stir for 15-30 mins to form the active chiral complex (
    
    
    ).
    • Note: If using Nickel, handling must be strictly air-free.

  • Initiation: Transfer the catalyst solution to the substrate mixture via syringe.

  • Reaction: Seal the tube and heat to 80–100°C . Mesylates require higher activation energy than triflates; do not exceed 110°C to avoid racemization of the product.

  • Monitoring: Monitor via HPLC (Chiralpak AD-H or OD-H column). Look for the disappearance of the starting material and the appearance of the mono-coupled product.

    • Stop point: Stop when the starting material is consumed. Prolonged heating may lead to double-coupling (formation of achiral 2,6-diaryl product).

  • Workup: Cool to RT. Filter through a pad of Celite to remove metal residues. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel). The chiral mono-mesylate is distinct from the starting dimesylate and the double-coupled byproduct.

Phase 3: Post-Functionalization (The "Handle" Advantage)

The product contains one axial chiral axis and one remaining mesylate group . This mesylate is a "chiral handle" for further diversity:

  • Reduction: Reaction with

    
     removes the mesylate, yielding a simple axially chiral biaryl.
    
  • Phosphinylation: Reaction with

    
     yields a chiral monophosphine ligand (MOP-type).
    
  • Amination: Buchwald-Hartwig coupling yields chiral aminobiaryls.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Mesylate C–O bond is strong.Switch from Pd to Ni(COD)2 . Nickel has a lower barrier for C–OMs oxidative addition. Increase Temp to 110°C.
Low Enantioselectivity (ee) Background thermal reaction or ligand mismatch.Lower temperature (try 60°C with more reactive Ni catalyst). Screen bulkier ligands (e.g., Segphos, DTBM-Segphos).
Double Substitution Catalyst too active; Nucleophile excess.Reduce Nucleophile to 1.0 equiv. Stop reaction at 90% conversion. Use a less reactive nucleophile (e.g., Boronic Ester instead of Acid).
Hydrolysis of Mesylate Wet solvent or hygroscopic base.Ensure strictly anhydrous conditions. Use CsF as base instead of phosphate/carbonate.

References

  • Hayashi, T., et al. "Catalytic asymmetric synthesis of axially chiral biaryls by palladium-catalyzed enantioselective cross-coupling reaction of 1,1'-biaryl-2,6-diyl ditriflates." Journal of the American Chemical Society, 1999. Link (Foundational work on sulfonates).

  • Liao, G., et al. "Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization." Chemical Communications, 2019.

  • Miyaura, N., et al. "Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)-B Cross-Coupling of 1,1'-Biaryl-2,6-diyl Bis(nonaflates)." Angewandte Chemie Int.[12] Ed., 2025.[13][14][15] (State-of-the-art desymmetrization).

  • Garg, N. K., et al. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." Chemical Reviews, 2018. Link (Key reference for Mesylate activation).

  • Zhou, Y. G., et al. "Palladium-Catalyzed Asymmetric Hydrogenolysis of Aryl Triflates for Construction of Axially Chiral Biaryls." Angewandte Chemie, 2016.[3]

Disclaimer: This protocol involves the use of transition metal catalysts and reactive sulfonates.[16] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-BINOL Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-BINOL Dimethanesulfonate, also known as (S)-BINOL dimesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to move beyond simple step-by-step instructions, focusing on the causality behind experimental choices to empower you to troubleshoot and enhance your reaction outcomes.

(S)-BINOL dimethanesulfonate is a vital intermediate, frequently used in the synthesis of chiral ligands like BINAP and in various cross-coupling reactions where the dimesylate acts as an effective leaving group. Achieving a high yield of this product is paramount for the efficiency of subsequent synthetic steps. This guide addresses common issues encountered during its preparation from (S)-BINOL and methanesulfonyl chloride (MsCl).

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is critically low, or I've experienced a complete failure. What are the most probable causes?

A low or non-existent yield is typically traced back to one of three primary areas: reagent integrity, moisture contamination, or improper temperature control.

  • Moisture Contamination: Methanesulfonyl chloride (MsCl) is extremely sensitive to water. Any moisture present in the solvent, glassware, or on the (S)-BINOL starting material will rapidly hydrolyze MsCl to form methanesulfonic acid and HCl gas (CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl).[1] This side reaction consumes your reagent, reduces the effective stoichiometry, and can introduce acidic impurities that complicate the reaction and workup. Ensure all glassware is flame-dried or oven-dried under vacuum, and use anhydrous solvents.

  • Reagent Quality: The purity of methanesulfonyl chloride is critical. Over time, MsCl can degrade, especially if stored improperly. Use a fresh bottle or a recently opened bottle stored under an inert atmosphere. The (S)-BINOL should also be of high purity and thoroughly dried before use.

  • Insufficient Base: The reaction generates two equivalents of HCl. An insufficient amount of base (e.g., triethylamine, pyridine) will result in the formation of hydrochloride salts with the remaining base, lowering the solution's basicity and preventing the complete deprotonation of the second hydroxyl group on BINOL. This often leads to a mixture of starting material and the mono-mesylated product.

  • Temperature Control: The reaction is highly exothermic.[2] Adding MsCl too quickly to the solution of BINOL and base can cause a rapid temperature increase. This can promote side reactions, such as the formation of alkyl chlorides or the generation of the highly reactive sulfene intermediate (CH₂=SO₂), which can lead to undesired byproducts.[2][3] A controlled, dropwise addition at 0 °C is strongly recommended.[4]

Q2: My TLC and NMR analyses show a significant amount of unreacted (S)-BINOL and a spot corresponding to the mono-mesylated intermediate. How can I drive the reaction to completion?

This is a classic sign of incomplete reaction, often stemming from stoichiometry or reaction conditions.

  • Re-evaluate Stoichiometry: For complete di-substitution, ensure you are using a slight excess of both methanesulfonyl chloride and the base. A common starting point is 2.2-2.4 equivalents of MsCl and 2.5-3.0 equivalents of a tertiary amine base relative to (S)-BINOL.

  • Order of Addition: The standard and most effective procedure is to add the methanesulfonyl chloride solution slowly to a pre-cooled (0 °C) solution of (S)-BINOL and the base.[2] Adding the reagents in a different order can lead to side reactions.

  • Reaction Time and Temperature: While the initial addition should be at 0 °C, some reactions may require warming to room temperature to proceed to completion.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls at the mono-substituted stage after several hours at 0 °C, allow it to slowly warm to room temperature and continue stirring.

  • Choice of Base: While triethylamine is commonly used, a more nucleophilic base like pyridine can sometimes be beneficial, especially at lower temperatures, as it is less likely to promote the elimination reaction that forms the problematic sulfene intermediate.[5] However, triethylamine is generally sufficient and easier to remove during workup.

Q3: The crude product is a complex mixture with multiple spots on TLC, making purification a nightmare. What are these byproducts and how can I prevent them?

A complex product mixture indicates that side reactions are competing with your desired dimesylation.

  • Primary Byproducts:

    • (S)-BINOL mono-methanesulfonate: Resulting from an incomplete reaction (see Q2).

    • Methanesulfonic Acid: From the hydrolysis of MsCl.[1] This is a polar compound that can complicate purification.

    • Triethylammonium Chloride (or Pyridinium Chloride): This salt is a normal byproduct and precipitates out of many organic solvents.[5] It is typically removed by an aqueous workup.

    • Sulfene-derived Products: If a strong, non-nucleophilic base is used, or if the temperature is too high, MsCl can eliminate HCl to form sulfene.[3] This highly reactive intermediate can polymerize or react with other species to form a complex mixture of byproducts.

  • Prevention Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor to prevent the formation of methanesulfonic acid.[5]

    • Controlled Temperature: Maintain a low temperature (0 °C) during the MsCl addition to minimize sulfene formation and other side reactions.[2]

    • Correct Stoichiometry: Using the proper excess of MsCl and base ensures the reaction proceeds efficiently towards the desired product, outcompeting side reactions.

Q4: I am having difficulty purifying the (S)-BINOL dimethanesulfonate. What is an effective purification strategy?

Purification involves removing the base hydrochloride salt, unreacted starting materials, and any byproducts.

  • Initial Filtration (Optional): If a large amount of the amine hydrochloride salt has precipitated, you can filter the reaction mixture first, washing the solid with a small amount of cold solvent (e.g., diethyl ether or dichloromethane).[5]

  • Aqueous Workup: This is the most crucial step.

    • Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash sequentially with a series of aqueous solutions to remove different impurities:

      • Cold, dilute HCl (e.g., 1M): Removes any remaining triethylamine or pyridine.

      • Saturated sodium bicarbonate (NaHCO₃) solution: Neutralizes any remaining acidic species, including excess HCl or methanesulfonic acid.[5]

      • Brine (saturated NaCl solution): Removes the bulk of the water from the organic layer and helps to break any emulsions.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]

  • Recrystallization/Chromatography:

    • The crude product can often be purified by recrystallization . A common solvent system is a mixture of dichloromethane and hexanes or ethyl acetate and hexanes.

    • If recrystallization is insufficient, column chromatography on silica gel is effective. The product is significantly less polar than the starting BINOL or the mono-mesylated intermediate. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing polarity will effectively separate the components.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction and why? A: Triethylamine (Et₃N) is the most commonly used base. It is sufficiently basic to deprotonate the phenolic hydroxyls of BINOL and effectively scavenges the HCl generated during the reaction.[4] Pyridine is an alternative that is less basic but more nucleophilic and can be advantageous in minimizing the formation of the sulfene intermediate.[5] For most applications, the ease of removal and lower cost of triethylamine make it the preferred choice.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material ((S)-BINOL), the product, and the mono-substituted intermediate. A typical system is 20-30% ethyl acetate in hexanes. (S)-BINOL is the most polar (lowest Rf), the mono-mesylate is intermediate, and the desired (S)-BINOL dimethanesulfonate is the least polar (highest Rf). The reaction is complete when the (S)-BINOL spot is no longer visible. For more quantitative analysis, HPLC or NMR of aliquots can be used.[6][7]

Q: What are the key safety precautions when working with methanesulfonyl chloride (MsCl)? A: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator (causes tearing).[2][3] It reacts exothermically with nucleophiles, including water.[2] Always handle MsCl in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent (like a dilute solution of sodium bicarbonate) readily available in case of spills.

Data Presentation & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
(S)-BINOL 1.0 eqLimiting Reagent
Methanesulfonyl Chloride 2.2 - 2.4 eqEnsures complete reaction of both hydroxyl groups.
Triethylamine 2.5 - 3.0 eqNeutralizes the 2 eq of HCl produced and deprotonates BINOL.
Solvent Anhydrous DichloromethaneGood solubility for reactants; relatively unreactive.
Temperature 0 °C to Room TemperatureInitial cooling prevents side reactions; warming may be needed for completion.[4]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Experimental Protocol: Synthesis of (S)-BINOL Dimethanesulfonate

This protocol is a general guideline and may require optimization based on specific lab conditions and scale.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-BINOL (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (approx. 0.1-0.2 M concentration relative to BINOL) and triethylamine (2.5 eq).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath with gentle stirring.

  • Reagent Addition: In a separate flame-dried flask, prepare a solution of methanesulfonyl chloride (2.2 eq) in a small amount of anhydrous dichloromethane. Add this MsCl solution dropwise to the stirred BINOL solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C. Monitor the reaction progress by TLC every 30 minutes. If the reaction is sluggish, allow the ice bath to expire and stir at room temperature for an additional 1-2 hours until the starting material is consumed.[4]

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a dichloromethane/hexanes mixture or by flash column chromatography on silica gel.

Visualizations
Diagram 1: General Synthesis Workflow

G cluster_prep 1. Preparation cluster_reac 2. Reaction cluster_workup 3. Workup & Purification prep1 Dissolve (S)-BINOL & Et3N in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 reac2 Dropwise addition of MsCl (Maintain T < 5 °C) prep2->reac2 Start Addition reac1 Prepare MsCl solution in Anhydrous DCM reac1->reac2 reac3 Stir at 0 °C to RT (Monitor by TLC) reac2->reac3 work1 Aqueous Wash (HCl, NaHCO3, Brine) reac3->work1 Reaction Complete work2 Dry (Na2SO4) & Concentrate work1->work2 work3 Purify (Recrystallization or Chromatography) work2->work3

Caption: Workflow for the synthesis of (S)-BINOL dimethanesulfonate.

Diagram 2: Troubleshooting Flowchart for Low Yield

G cluster_incomplete Incomplete Reaction cluster_byproducts Side Reactions start Low Yield Observed q1 Check TLC of Crude: Significant (S)-BINOL remaining? start->q1 a1 Increase Reaction Time/Temp q1->a1 Yes a2 Verify Stoichiometry (>2.2 eq MsCl, >2.5 eq Base) q1->a2 Yes a3 Ensure Base Quality q1->a3 Yes q2 Complex Mixture / Streaking on TLC? q1->q2 No end Re-run with optimized conditions a1->end a2->end a3->end b1 Improve Anhydrous Technique (Flame-dry glassware, use dry solvents) q2->b1 Yes b2 Ensure Slow MsCl Addition at 0 °C q2->b2 Yes b3 Check MsCl Quality (Use fresh bottle) q2->b3 Yes b1->end b2->end b3->end

Caption: A logical guide for troubleshooting low reaction yields.

References
  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. Common side reactions of (2-bromophenyl)methanesulfonyl chloride and how to avoid them.
  • Wikipedia. Methanesulfonyl chloride.
  • Reddit r/Chempros.
  • Pu, L. Regioselective Substitution of BINOL.
  • Akiyama, T. et al. Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis.
  • BenchChem.
  • Organic Syntheses. Procedure for Asymmetric Michael Addition.
  • Pu, L. Regioselective Substitution of BINOL. ACS Chemical Reviews.
  • Organic Syntheses. Resolution of 1,1'-Bi-2-naphthol.
  • Organic Syntheses. (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol [(S)-H8BINOL].
  • ECHEMI. Why do tosylation and mesylation of alcohols follow different mechanisms?.
  • Gernon, M. D. et al. Methanesulfonic acid (MSA)
  • Wikipedia. 1,1′-Bi-2-naphthol.
  • Organic Syntheses. Methanesulfonyl chloride.
  • Organic Synthesis.
  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • MDPI.
  • National Institutes of Health. A New Method for the Synthesis of H4-BINOL.
  • National Institutes of Health. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR)
  • TCI Chemicals. Innovative Molecular Design of Chiral 1,1′-Binaphthyl 2,2′-Disulfonic Acid (BINSA).
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • Common Organic Chemistry. Methanesulfonyl Chloride.
  • Sigma-Aldrich.
  • Google Patents.
  • Royal Society of Chemistry.
  • ResearchGate. A new method for the synthesis of H(4)-BINOL.
  • UVicSpace.
  • Google Patents.
  • National Institutes of Health. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs.
  • PubMed. Analytical Methods for the Monitoring of Solid Phase Organic Synthesis.
  • Emerging Standards.
  • PubMed.

Sources

Technical Support Center: Enantioselective Cross-Coupling of BINOL Mesylates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BINOL-MS-EE-001 Subject: Troubleshooting Enantiomeric Excess (ee) Erosion in C–O Activation/Coupling Assigned Specialist: Senior Application Scientist, Chiral Catalysis Unit

Executive Summary

You are likely encountering "ee erosion" (racemization) during the transition-metal catalyzed cross-coupling of enantiopure BINOL bis-mesylates (or mono-mesylates). Unlike standard alkylations, this reaction involves C–O bond activation (usually via Nickel or Palladium) which temporarily lowers the rotational barrier of the biaryl axis.

If your product shows low ee, the chiral information is likely being lost during the oxidative addition step or due to a thermal rotation of the metallated intermediate before the new bond is formed.

Part 1: Diagnostic Workflow (Visual Guide)

Before adjusting parameters, identify the failure mode using this logic tree.

TroubleshootingFlow Start Start: Low ee in Product CheckSM Step 1: Check Starting Material ee Start->CheckSM SM_Low Issue: Impure Mesylate CheckSM->SM_Low ee < 99% SM_High Step 2: Analyze Reaction Temp CheckSM->SM_High ee > 99% Temp_High Issue: Thermal Racemization (T > Rotational Barrier) SM_High->Temp_High Temp > 80°C Temp_OK Step 3: Evaluate Catalyst/Ligand SM_High->Temp_OK Temp < 60°C Ligand_Mono Issue: Monodentate Ligand (Allows Axis Rotation) Temp_OK->Ligand_Mono Using PPh3/PCy3 Ligand_Bi Step 4: Check Metal Center Temp_OK->Ligand_Bi Using dppf/BINAP Metal_Ni Issue: Ni Radical Pathway (Single Electron Transfer) Ligand_Bi->Metal_Ni Ni-Catalyzed Metal_Pd Issue: Slow Reductive Elimination Ligand_Bi->Metal_Pd Pd-Catalyzed

Figure 1: Diagnostic decision tree for isolating the cause of racemization in atropisomeric cross-coupling.

Part 2: Technical Deep Dive & Solutions
1. The Mechanism of Failure: Why does the Axis Spin?

In a standard BINOL mesylate, the bulky sulfonate groups prevent rotation around the 1,1'-bond (atropisomerism). However, during cross-coupling (e.g., Kumada or Suzuki), the metal (M) inserts into the C–O bond.

  • The Problem: The C–Metal bond length (approx. 1.9–2.0 Å for Ni/Pd) is significantly longer than the original C–O bond (1.4 Å). This "loosens" the steric lock, lowering the rotation barrier (

    
    ).
    
  • The Consequence: If the lifetime of the oxidative addition intermediate (

    
    ) is long, or if the temperature is high, the molecule rotates before the nucleophile arrives, leading to a racemic product.
    
2. Catalyst Selection: Nickel vs. Palladium

Mesylates are "hard" electrophiles compared to triflates. They often require Nickel (Ni) for activation, but Ni poses higher risks for ee erosion than Palladium (Pd).

FeatureNickel (Ni)Palladium (Pd)
Reactivity High (Activates Mesylates easily)Lower (Often struggles with Mesylates)
Mechanism Often Radical/SET (Single Electron Transfer)Polar (Two-electron pathway)
Racemization Risk High (Radical intermediates lose stereochem)Moderate (Mainly steric rotation)
Recommendation Use only if Pd fails; requires bulky ligands.Preferred for stereoretention.

Corrective Action: If using Ni(cod)₂ or NiCl₂(dppe) and observing low ee, switch to a Palladium-catalyzed system if the mesylate reactivity permits (e.g., using Buchwald biaryl phosphines like SPhos or XPhos which can activate mesylates without radical pathways).

3. Ligand Engineering: The "Straitjacket" Effect

Using monodentate ligands (like PPh₃) is the most common cause of failure. Monodentate ligands allow the metal complex to adopt a geometry where the biaryl axis can rotate.

  • Solution: Use Bidentate Phosphines with a large bite angle. These ligands "strap" the metal to the biaryl, creating a rigid scaffold that prevents rotation during the catalytic cycle.

  • Top Recommendations:

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): Large bite angle, excellent for preventing rotation.

    • dppe (1,2-Bis(diphenylphosphino)ethane): Tighter bite, often used in Ni-catalyzed Kumada couplings to preserve chirality.

4. Nucleophile & Base Effects
  • Kumada Coupling (Grignard): Highly basic. Can deprotonate the 2'-position or cause background racemization.

    • Fix: Add the Grignard slowly (syringe pump) at low temperature (-20°C to 0°C).

  • Suzuki Coupling (Boronic Acid): Requires aqueous base.

    • Fix: Use mild bases like K₃PO₄ instead of hydroxides/alkoxides. Strong bases at high heat promote racemization.

Part 3: Optimized Protocol (Self-Validating)

This protocol is designed for the Nickel-Catalyzed Kumada Coupling of BINOL Bis-Mesylate with stereoretention.

Reagents:

  • Substrate: (R)-2,2'-Bis(methanesulfonyloxy)-1,1'-binaphthyl (>99% ee)

  • Catalyst: NiCl₂(dppe) (5 mol%)

  • Nucleophile: Phenylmagnesium bromide (PhMgBr)

  • Solvent: Anhydrous THF (Degassed)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times. Rationale: Oxygen promotes radical pathways that destroy ee.

  • Loading: Add (R)-BINOL bis-mesylate (1.0 equiv) and NiCl₂(dppe) (0.05 equiv). Add THF (0.1 M concentration).

  • Temperature Control: Cool the mixture to 0°C (ice bath).

    • Checkpoint: Do not run at reflux. The activation energy for mesylate cleavage is accessible at 0–25°C with Ni; higher temps only serve to rotate the axis.

  • Nucleophile Addition: Add PhMgBr (2.5 equiv) dropwise over 30 minutes.

    • Visual Cue: Solution should turn from orange/yellow to dark red/brown (active Ni(0) species).

  • Quench: Once TLC shows consumption, quench immediately with dilute HCl at 0°C. Prolonged exposure to Mg salts can cause isomerization.

  • Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Success Metric: Product ee should be >95%. If <90%, lower temp to -20°C.

Part 4: Frequently Asked Questions (FAQs)

Q1: My starting material is 99% ee, but the product is 0% ee (racemic). What happened? A: You likely operated above the isokinetic temperature of the metallated intermediate. The metal inserted, the axis rotated freely, and then the coupling occurred.

  • Fix: Switch to a ligand with a larger steric bulk (e.g., dppf) and lower the reaction temperature. If using Nickel, you may be triggering a radical scrambling mechanism; try adding a radical scavenger (like styrene) to see if it inhibits the reaction—if it does, you have a radical problem.

Q2: Can I use BINOL Triflates instead of Mesylates to improve ee? A: Yes. Triflates are much more reactive (better leaving groups). This allows you to run the reaction at lower temperatures (often -78°C to -40°C) and use Palladium instead of Nickel. Lower temperature is the best defense against racemization.

Q3: Does the solvent matter? A: Absolutely. Non-polar solvents (Toluene) often stabilize the tight ion pairs in the transition state better than polar coordinating solvents (DMF), which can dissociate ligands and allow rotation. For Kumada, use THF or Ether. For Suzuki, try Toluene/Water mixtures rather than DMF.

References
  • Mechanistic Insight into Biaryl Rotation

    • Title: "Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination" (Discusses rotational barriers).[1]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Nickel-Catalyzed Cross-Coupling & Racemization

    • Title: "Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions...
    • Source: MIT / JACS[2]

    • URL:[Link]

  • General Atropisomer Stability

    • Title: "BINOL: A Versatile Chiral Reagent" (Review of stability and functionaliz
    • Source: Chemical Reviews (ACS)
    • URL:[Link]

  • Stereoselective Cross-Coupling Protocols

    • Title: "Synthesis of Atropisomerically Defined, Highly Substituted Biaryl Scaffolds" (Suzuki coupling without racemiz
    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Technical Support: Stability & Isolation of Binaphthyl Dimethanesulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BINOL-MS-001 Status: Open Subject: Preventing Hydrolysis During Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing hydrolysis of 1,1'-binaphthyl-2,2'-diyl dimethanesulfonate (BINOL-dimesylate) during workup. While aryl mesylates are generally more robust than their alkyl counterparts, the steric strain of the binaphthyl system combined with nucleophilic catalysis by residual base (pyridine/triethylamine) often leads to premature cleavage of the sulfonate ester.

This guide provides a root-cause analysis and a revised "Cold-Acid-Buffer" isolation protocol designed to eliminate the specific conditions that trigger this hydrolysis.

The "Hidden Enemy": Nucleophilic Catalysis

Why is my product hydrolyzing even in mild base?

The most common cause of failure is not the strength of your aqueous base, but the presence of residual amine base (Pyridine, DMAP, or Et


N) from the reaction mixture.

The Mechanism: In a biphasic workup, unprotonated pyridine acts as a nucleophilic catalyst. It attacks the sulfur center of the mesylate, forming a highly reactive sulfonylpyridinium intermediate . This intermediate is orders of magnitude more electrophilic than the mesylate itself and is rapidly hydrolyzed by water or hydroxide, regenerating the phenol (BINOL).

Visualizing the Failure Mode

The following diagram illustrates how residual pyridine creates a "hydrolysis loop" that destroys your product.

HydrolysisMechanism cluster_0 The Danger Zone (Biphasic Workup) BINOL_Ms BINOL-Mesylate (Substrate) Intermediate Sulfonylpyridinium Intermediate (Highly Reactive) BINOL_Ms->Intermediate Nucleophilic Attack (by Pyridine) Pyridine Residual Pyridine (Catalyst) Pyridine->Intermediate Catalyzes BINOL BINOL (Hydrolyzed Product) Intermediate->BINOL Rapid Hydrolysis MsOH Mesylic Acid Intermediate->MsOH Water H2O / OH- Water->BINOL BINOL->Pyridine Catalyst Regenerated

Figure 1: Mechanism of pyridine-catalyzed hydrolysis of aryl sulfonates during aqueous workup.

Optimized Protocol: The "Cold-Acid-Buffer" Method

To prevent hydrolysis, you must break the catalytic cycle by removing the amine base before exposing the mixture to nucleophilic water/base.

Reagents Required:

  • Quench Buffer: 1M HCl or 10% Citric Acid (Preferred for acid-sensitive substrates).

  • Neutralization: Saturated NaHCO

    
     (Cold).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
StepActionTechnical Rationale
1. Cool Down Cool reaction mixture to 0°C in an ice bath.Reduces kinetic energy; slows down any background hydrolysis rates.
2. Acid Wash (CRITICAL) Dilute with DCM. Wash the organic layer twice with cold 1M HCl (or 10% Citric Acid).Protonates pyridine/TEA into water-soluble salts (pyridinium chloride). This removes the catalyst from the organic phase.
3. Phase Check Check TLC of the organic layer.Ensure no starting material (BINOL) is forming. The spot should remain as the less polar mesylate.
4. Neutralize Wash organic layer with cold saturated NaHCO

.
Neutralizes residual acid. Since the catalyst (pyridine) is gone, the mesylate is stable to mild bicarbonate.
5. Brine & Dry Wash with brine, dry over Na

SO

, and concentrate at <40°C .
Magnesium sulfate (MgSO

) is slightly acidic; Na

SO

is neutral and safer for sensitive esters.
Troubleshooting Guide (Diagnostic Matrix)

Use this table to diagnose specific issues observed during your experiment.

SymptomProbable CauseCorrective Action
TLC shows BINOL spot immediately after quench. Exotherm during quench hydrolyzed the ester.Action: Quench slower at 0°C. Use dilute acid instead of water initially to dissipate heat and protonate base simultaneously.
Product decomposes on Silica Gel column. Silica acidity is cleaving the sulfonate.Action: Pre-treat silica gel with 1% Et

N in hexanes to neutralize acidic sites, OR switch to neutral alumina.
Yield is low; aqueous layer is cloudy. Formation of "Rag layer" or emulsion preventing separation.Action: Filter the biphasic mixture through a Celite pad to break emulsions. Do not wait; prolonged contact with water increases hydrolysis risk.
Product turns pink/red upon drying. Oxidation of trace phenols (hydrolysis products).Action: Your workup failed to remove all phenol. Recrystallize immediately from Toluene/Heptane.
Workflow Visualization

Follow this decision tree to ensure process integrity.

WorkupFlow Start Reaction Complete (BINOL + MsCl + Base) Cool Cool to 0°C Start->Cool Decision1 Is Pyridine/Base present? Cool->Decision1 AcidWash Wash 2x with 1M HCl (Remove Catalyst) Decision1->AcidWash Yes (Standard) DirectQuench Direct NaHCO3 Wash Decision1->DirectQuench No (Unlikely) CheckTLC Check TLC (Any BINOL visible?) AcidWash->CheckTLC Dry Dry (Na2SO4) & Concentrate <40°C DirectQuench->Dry Stable Proceed to NaHCO3 Wash (Neutralize) CheckTLC->Stable No Hydrolysis Panic STOP: Re-acidify & Extract (Cold) CheckTLC->Panic Hydrolysis Detected Stable->Dry

Figure 2: Decision tree for the isolation of hydrolytically sensitive sulfonates.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to remove the excess methanesulfonyl chloride (MsCl)? A: Absolutely not. While NaOH is effective at destroying excess MsCl, it will almost certainly hydrolyze your binaphthyl dimethanesulfonate, especially if any heat is generated. Use saturated aqueous Ammonium Chloride (NH


Cl) or dilute bicarbonate. The excess MsCl will hydrolyze to water-soluble methanesulfonic acid over time in the aqueous waste, but do not force it in the presence of your product.

Q: My product is an oil. How do I crystallize it? A: Binaphthyl derivatives often form stable foams. Try dissolving the oil in a minimum amount of DCM and layering it with Hexanes or Heptane. Let it stand in the fridge (4°C) overnight. Scratching the flask with a glass rod can induce nucleation.

Q: Is the dimethanesulfonate light sensitive? A: Generally, no. However, binaphthyl derivatives can be sensitive to UV-induced racemization or oxidation over long periods. Store the solid in an amber vial under Argon at 4°C for long-term stability.

Q: I used DMAP as a catalyst. Is the workup different? A: DMAP is more nucleophilic than pyridine and harder to wash out. You must ensure the pH of the initial aqueous wash is below 3 (using 1M HCl or Citric Acid) to fully protonate DMAP and pull it into the aqueous phase.

References
  • BenchChem. (2025).[1] Technical Guide: Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine from 2-Naphthol. Retrieved from

  • Cai, D., et al. (1989). Synthesis of Chiral Binaphthyl Derivatives. Journal of Organic Chemistry.
  • Organic Syntheses. (1989). (S)-(+)- AND (R)-(-)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGEN PHOSPHATE.[2] Org. Synth. 1989, 67,[2] 1. DOI: 10.15227/orgsyn.067.0001.[2] Link

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from

Sources

Optimizing base selection for BINOL mesylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Selection for 1,1'-Bi-2-naphthol (BINOL) Mesylation Doc ID: TS-BINOL-MS-004 Last Updated: 2025-10-24

Critical Protocol Overview: The "Golden Standard"

For the synthesis of 2,2'-bis(methanesulfonyloxy)-1,1'-binaphthyl (BINOL-dimesylate), the choice of base dictates not just the yield, but the kinetic selectivity between mono- and di-protection.

While triethylamine (


) is the industry standard, it frequently stalls at the mono-mesylate stage due to the significant steric bulk of the binaphthyl backbone after the first sulfonyl group is installed. We recommend a dual-base system (Et3N + catalytic DMAP)  for >98% conversion.
The Optimized Protocol (Dual-Base System)

Reagents:

  • (R)- or (S)-BINOL (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (3.0 equiv) — Excess required to drive kinetics.

  • Triethylamine (

    
    ) (4.0 equiv) — Primary proton scavenger.
    
  • 4-Dimethylaminopyridine (DMAP) (10-20 mol%) — Nucleophilic catalyst.

  • Dichloromethane (DCM) [Anhydrous] — Solvent (0.1 M concentration).

Workflow:

  • Dissolution: Charge BINOL and DMAP into a flame-dried flask under

    
    . Add anhydrous DCM.[1]
    
  • Primary Base: Cool to

    
    . Add 
    
    
    
    dropwise. Stir for 10 mins.
  • Electrophile Addition: Add MsCl dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Exotherm control is critical.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4-6 hours.

  • Quench: Cool to

    
    . Quench with sat. 
    
    
    
    .
  • Workup: Extract with DCM, wash with 1M HCl (to remove DMAP/Et3N), then brine. Dry over

    
    .[1][2]
    

Base Selection Matrix

The following table analyzes why specific bases fail or succeed in this sterically congested environment.

Base System

(Conj. Acid)
SolvencyKinetic ProfileRecommendation
Triethylamine (

)
10.75Excellent (DCM)Moderate. Often stalls at mono-mesylate due to steric clash between the bulky base and the semi-protected BINOL.Standard. Use only with DMAP catalyst.
Pyridine 5.2Good (Neat/DCM)Slow. Weak basicity requires using it as a solvent, which complicates workup (emulsions).Alternative. Use only if acid-sensitive groups are present.
NaH (Sodium Hydride) ~35Poor (THF/DMF)Fast but Risky. Irreversible deprotonation. High risk of racemization if temp is not strictly controlled.Avoid. Unless substrate is unreactive to amine bases.

/ Acetone
10.3HeterogeneousVery Slow. Poor surface contact. Requires reflux, which degrades enantiopurity over time.Not Recommended.

+ DMAP
N/AExcellentRapid. DMAP forms a highly reactive N-sulfonylpyridinium intermediate, bypassing steric barriers.HIGHLY RECOMMENDED.

Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: I am seeing ~15% mono-mesylate remaining after 24 hours. Adding more MsCl doesn't help.

Diagnosis: Steric stalling. The Science: Once the first hydroxyl is mesylated, the dihedral angle of the binaphthyl bond twists slightly, and the bulk of the sulfonyl group shields the second hydroxyl.


 is too bulky to effectively deprotonate the remaining -OH efficiently in this conformation.
The Fix:  Add 10 mol% DMAP . DMAP acts as a "nucleophilic shuttle." It reacts with MsCl to form a slim, highly electrophilic N-mesyl-4-dimethylaminopyridinium salt, which attacks the hindered phenol much faster than MsCl alone.
Q2: My product is turning pink/brown during workup.

Diagnosis: Oxidation of amine salts or phenol impurities. The Science: Residual phenols (unreacted BINOL) are prone to oxidation in air, forming quinone-like species. The Fix: Ensure complete conversion before workup (check TLC). Wash the organic layer thoroughly with 1M HCl (2x) to remove all traces of DMAP and


, which can catalyze decomposition/oxidation during rotary evaporation.
Q3: Will using NaH cause racemization of my chiral BINOL?

Diagnosis: High risk of base-mediated racemization. The Science: While BINOL has a high rotational barrier, strong bases like NaH can stabilize a planar transition state or promote radical-anion pathways (especially if trace metals are present) that lower the racemization barrier. The Fix: Stick to amine bases (


/Pyridine) at 

to RT. If you must use NaH, keep the reaction at

to

and quench immediately upon completion.
Q4: A heavy white precipitate formed immediately upon adding MsCl. Is this wrong?

Diagnosis: Normal operation. The Science: The precipitate is Triethylamine Hydrochloride (


) . Its formation drives the equilibrium forward (Le Chatelier’s principle).
The Fix:  Do not filter during the reaction. Ensure vigorous stirring to keep the slurry mobile. The salt will dissolve during the aqueous workup.

Visualizations

Figure 1: Mechanistic Pathway (DMAP Catalysis)

This diagram illustrates how DMAP bypasses the steric hindrance that stops standard bases.

BINOL_Mesylation MsCl MsCl (Electrophile) Intermediate N-Mesyl-DMAP+ (Activated Species) MsCl->Intermediate Fast DMAP DMAP (Catalyst) DMAP->Intermediate Transition Transition State (Nu- Substitution) Intermediate->Transition + BINOL BINOL BINOL (Substrate) BINOL->Transition Transition->DMAP Catalyst Regenerated Product BINOL-Dimesylate Transition->Product Mesyl Transfer BaseSalt Et3N-HCl (Byproduct) Transition->BaseSalt Et3N scavenges H+

Caption: The catalytic cycle showing DMAP activating MsCl to form a reactive salt, facilitating attack on the sterically hindered BINOL hydroxyls.

Figure 2: Base Selection Decision Tree

Follow this logic to select the correct base for your specific substrate constraints.

Base_Selection Start Start: BINOL Mesylation Q1 Is the BINOL Chiral? Start->Q1 Q2 Are acid-sensitive groups present? Q1->Q2 Yes (Risk of Racemization) NaH_Path NaH (THF) is acceptable (Fast, but harsh) Q1->NaH_Path No (Racemic) Pyridine_Path Pyridine (Solvent) (Buffer capacity high) Q2->Pyridine_Path Yes (e.g., Acetals) Standard_Path Et3N + 10% DMAP (DCM) (Optimal Yield & Selectivity) Q2->Standard_Path No

Caption: Logical workflow for selecting the appropriate base system based on chirality and functional group compatibility.

References

  • Cai, D., et al. "Synthesis of Chiral 1,1'-Binaphthyl Derivatives." Organic Syntheses, vol. 76, 1999, pp. 1-5.

  • Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, vol. 17, no. 8, 1978, pp. 569-583.

  • BenchChem Technical Guides. "Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine from 2-Naphthol." BenchChem Protocols, 2024.

  • Master Organic Chemistry. "Tosylates and Mesylates: Synthesis and Reactivity." MasterOrganicChemistry.com, 2015.

Sources

Validation & Comparative

A Comparative Guide to the Chiroptical Properties of (S)-BINOL Dimethanesulfonate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to (S)-BINOL and the Significance of its Derivatives

(S)-1,1'-bi-2-naphthol, or (S)-BINOL, is a cornerstone of modern asymmetric catalysis.[1] Its C₂-symmetric, axially chiral scaffold has proven to be exceptionally effective in a vast array of stereoselective transformations. The hydroxyl groups of BINOL are its reactive handles, allowing for the synthesis of a diverse library of derivatives, including ethers, esters, and phosphine-based ligands like BINAP.[1] The conversion of these hydroxyl groups into other functionalities, such as methanesulfonates (mesylates), is a common strategy to modulate the steric and electronic properties of the ligand, thereby fine-tuning its catalytic activity and selectivity.

The specific optical rotation is a fundamental physical property of a chiral molecule and is a direct measure of its ability to rotate the plane of polarized light.[2][3] For a given enantiomer, this value is constant under specific conditions (temperature, solvent, concentration, and wavelength of light) and is an essential parameter for confirming its enantiomeric purity and absolute configuration.[4]

Comparative Analysis of Specific Optical Rotation

The specific optical rotation of (S)-BINOL is well-documented. However, the value for its dimethanesulfonate derivative is not explicitly reported in readily accessible literature. To provide a meaningful comparison, we have included data for (S)-BINOL bis(trifluoromethanesulfonate), a closely related sulfonate ester. The trifluoromethanesulfonate (triflate) group is electronically similar to the methanesulfonate (mesylate) group, and its impact on the chiroptical properties of the BINOL core is expected to be comparable. We also include data for (S)-VANOL and (S)-VAPOL, which are "vaulted" biaryl ligands that have emerged as powerful alternatives to BINOL in certain asymmetric reactions.

CompoundStructureSpecific Optical Rotation ([(\alpha)]_D)Conditions
(S)-BINOL(S)-BINOL structure-35.5°c = 1 in THF
(S)-BINOL dimethanesulfonate(S)-BINOL dimethanesulfonate structureNot Reported-
(S)-BINOL bis(trifluoromethanesulfonate)(S)-BINOL bis(trifluoromethanesulfonate) structure+135 - +154°c = 1 in THF
(S)-VANOL(S)-VANOL structure-314°c = 1 in chloroform
(S)-VAPOL(S)-VAPOL structure-131°c = 1 in chloroform

Note: The structure for (S)-BINOL dimethanesulfonate is provided for illustrative purposes.

The Impact of Derivatization on Optical Rotation: An Expert's Perspective

The stark contrast between the specific optical rotation of (S)-BINOL (-35.5°) and its bis(trifluoromethanesulfonate) derivative (+135 to +154°) is a compelling illustration of how chemical modification can profoundly alter a molecule's interaction with polarized light.[1][5] This dramatic shift, including a reversal in the direction of rotation, can be attributed to several factors:

  • Electronic Effects: The introduction of strongly electron-withdrawing sulfonate groups significantly alters the electronic distribution within the binaphthyl system. This change in electronic structure directly influences the molecule's polarizability and, consequently, its interaction with the oscillating electric field of plane-polarized light.

  • Conformational Changes: The bulky sulfonate groups can influence the dihedral angle between the two naphthalene rings. Even subtle changes in this angle can have a substantial impact on the overall chirality of the molecule and, therefore, its specific rotation.

  • Solvent Interactions: The nature of the solvent and its interaction with the chiral molecule can also affect the observed optical rotation. The change from a hydroxyl group, capable of hydrogen bonding, to a less polar sulfonate ester will alter how the molecule is solvated, which can in turn influence its conformation and chiroptical properties.

Given these considerations, it is highly probable that (S)-BINOL dimethanesulfonate also exhibits a specific optical rotation that is significantly different from that of the parent (S)-BINOL, and a positive value would not be unexpected.

Experimental Protocol for the Determination of Specific Optical Rotation

The following is a detailed, step-by-step methodology for the accurate measurement of specific optical rotation, based on established pharmacopeial standards.[4][6]

Instrumentation:

  • A calibrated polarimeter equipped with a sodium D-line lamp (589 nm).

  • A 1 dm (10 cm) polarimeter cell.

  • A calibrated analytical balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up for at least 30 minutes to ensure a stable light output.

    • Calibrate the instrument to zero using a blank solution (the pure solvent that will be used to dissolve the sample). This accounts for any optical activity of the solvent itself.

  • Sample Preparation:

    • Accurately weigh a precise amount of the chiral compound (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the compound to a volumetric flask (e.g., 10 mL).

    • Dissolve the compound in a suitable solvent (e.g., THF or chloroform) and fill the flask to the mark. Ensure the solution is homogeneous. This will give a concentration of 1 g/100 mL (or c=1).

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α) in degrees. Take at least three independent readings and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation ([(\alpha)]_D) is calculated using the following formula:

      [(\alpha)]_D = α / (l × c)

      Where:

      • α is the average observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Data Interpretation:

The sign of the specific rotation indicates the direction of rotation: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise). The magnitude of the value is a characteristic of the compound under the specified conditions.

Visualizing the Workflow and Compound Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining specific optical rotation and the structural relationship between the discussed compounds.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve measure Measure Observed Rotation (α) dissolve->measure calibrate Calibrate Polarimeter calibrate->measure calculate Calculate Specific Rotation ([α]) measure->calculate

Caption: Experimental workflow for determining specific optical rotation.

compound_relationships BINOL (S)-BINOL BINOL_dms (S)-BINOL dimethanesulfonate BINOL->BINOL_dms Derivatization BINOL_otf (S)-BINOL bis(trifluoromethanesulfonate) BINOL->BINOL_otf Derivatization VANOL (S)-VANOL BINOL->VANOL Structural Analogs VAPOL (S)-VAPOL BINOL->VAPOL Structural Analogs

Caption: Structural relationships between (S)-BINOL and its derivatives/analogs.

Conclusion

The specific optical rotation is a critical parameter for the characterization of chiral compounds like (S)-BINOL and its derivatives. While an experimental value for (S)-BINOL dimethanesulfonate remains elusive in the public domain, analysis of the closely related bis(trifluoromethanesulfonate) derivative strongly suggests that the conversion of the hydroxyl groups to sulfonate esters leads to a dramatic change in the chiroptical properties, including a likely reversal of the sign of rotation. This underscores the importance of careful experimental verification of the specific optical rotation for any new or modified chiral ligand to ensure its identity and enantiopurity. The provided experimental protocol offers a robust framework for researchers to perform such critical measurements in their own laboratories.

References

  • Chem-Impex. (S-(+)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate). [Link]

  • Chemistry LibreTexts. (2021, January 7). 4.5: Optical Activity. [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Organic Syntheses. (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol [(S)-H 8 BINOL]. [Link]

  • Pu, L. (2004). Regioselective Substitution of BINOL. Chemical Reviews, 104(11), 3139-3166. [Link]

  • ResearchGate. (2025, August 6). Optical Rotatory Feature of (R or S)-1, 1′-Binaphthalene-2, 2′-diol (BINOL) in Various Solvents. [Link]

  • Wikipedia. (2023, November 29). 1,1′-Bi-2-naphthol. [Link]

  • Wikipedia. (2023, December 28). Specific rotation. [Link]

Sources

IR spectroscopy peaks for sulfonate esters in BINOL derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Vibrational Fingerprint of Reactivity

In the asymmetric synthesis of axially chiral ligands (e.g., BINAP, SEGPHOS), 1,1'-bi-2-naphthol (BINOL) serves as the primary scaffold. The activation of the BINOL hydroxyl groups into sulfonate esters—specifically Triflates (-OTf) , Mesylates (-OMs) , and Tosylates (-OTs) —is a critical intermediate step.

While NMR is the gold standard for structural elucidation, FT-IR spectroscopy offers a rapid, in-process quality control (QC) method to monitor reaction completion and assess ester stability. This guide objectively compares the IR signatures of these three derivatives, correlating their vibrational frequencies with their leaving group ability (nucleofugality) and downstream performance in Pd/Ni-catalyzed cross-coupling reactions.

Technical Comparison: IR Characteristic Peaks

The conversion of BINOL to its sulfonate esters is chemically defined by the disappearance of the broad O-H stretching band (3500–3200 cm⁻¹) and the emergence of strong S=O stretching bands . The wavenumber of the S=O stretch is a direct proxy for the electron-withdrawing nature of the sulfonate group, which correlates with leaving group lability.

Comparative IR Data Table
FeatureBINOL-Ditriflate (-OTf) BINOL-Dimesylate (-OMs) BINOL-Ditosylate (-OTs) Structural Origin
ν(S=O) Asymmetric 1420 – 1440 cm⁻¹ 1350 – 1370 cm⁻¹1360 – 1380 cm⁻¹S=O bond order increases with EWG strength (F > O-Ar > CH3).
ν(S=O) Symmetric 1200 – 1240 cm⁻¹ 1170 – 1190 cm⁻¹1170 – 1190 cm⁻¹Symmetric stretching of the sulfonyl group.
ν(C-F) Stretch 1130 – 1250 cm⁻¹ N/AN/AStrong, broad bands characteristic of CF3 group.
ν(O-H) Stretch Absent Absent Absent confirms quantitative capping of diol.
ν(C-H) Aliphatic N/A~1300 – 1400 cm⁻¹ (Weak)~2920, 1380 cm⁻¹Methyl group vibrations (Mesyl/Tosyl).
Leaving Group Ability Excellent (k_rel ~ 10⁸)Good (k_rel ~ 1)Good (k_rel ~ 0.7)Correlates with higher ν(S=O) frequency.

Analytic Insight: The BINOL-Ditriflate exhibits the highest wavenumber for the asymmetric S=O stretch (~1420 cm⁻¹). This "blue shift" compared to mesylates/tosylates indicates a shorter, stronger S=O bond induced by the strong electron-withdrawing trifluoromethyl group. Paradoxically, this internal bond strengthening weakens the C(Ar)-O bond, making the triflate the superior leaving group.

Performance Analysis: Stability vs. Reactivity

The choice of sulfonate ester dictates the success of subsequent cross-coupling reactions (e.g., phosphinylation to form BINAP).

A. Triflate (The Gold Standard)
  • Reactivity: High. The triflate anion (TfO⁻) is an exceptionally stable conjugate base (pKa of TfOH ≈ -14), enabling oxidative addition to Pd(0) species under mild conditions.

  • IR Marker: The presence of C-F bands (1130-1250 cm⁻¹) and high-frequency S=O bands are diagnostic.

  • Application: Essential for synthesizing BINAP, NOBIN, and other phosphine ligands where the C-O bond must be cleaved.

B. Mesylate & Tosylate (The Alternatives) [1]
  • Reactivity: Moderate. These are generally inert to Pd(0) oxidative addition under standard conditions used for triflates. They often require Nickel catalysis (Ni(0)) or harsher conditions to effect C-O cleavage.

  • IR Marker: Distinct lack of C-F bands; lower frequency S=O stretches (~1360 cm⁻¹).

  • Application: Used when the BINOL scaffold serves as a chiral auxiliary or when high stability against hydrolysis is required during multi-step synthesis.

Validated Protocol: Synthesis of (S)-BINOL-Ditriflate

Objective: Quantitative conversion of (S)-BINOL to (S)-BINOL-Ditriflate with IR monitoring. Safety: Triflic anhydride (


) is corrosive and moisture-sensitive. Perform in a fume hood.
Reagents & Equipment
  • (S)-1,1'-Bi-2-naphthol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    , 2.4 equiv)
    
  • Pyridine (3.0 equiv) or 2,6-Lutidine (for acid scavenging)

  • Dichloromethane (DCM, anhydrous)

  • QC: FT-IR Spectrometer (ATR or KBr pellet)

Step-by-Step Methodology
  • Solvation: Dissolve (S)-BINOL in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under Nitrogen/Argon.

  • Base Addition: Cool to 0°C . Add Pyridine dropwise. The solution may turn slightly yellow.

  • Activation: Add

    
     dropwise via syringe over 20 minutes. Critical: Maintain temp < 5°C to prevent byproduct formation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • In-Process QC (IR): Take a 50 µL aliquot, evaporate solvent, and run IR.

    • Pass Criteria: Complete disappearance of the broad peak at 3500–3300 cm⁻¹ .

    • Fail Criteria: Persistence of OH band → Add 0.2 equiv

      
       and stir 1 hr.
      
  • Quench & Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/EtOAc.
    
Workflow Visualization

The following diagram illustrates the synthesis and decision logic for the BINOL activation pathway.

BINOL_Synthesis BINOL (S)-BINOL (Starting Material) Reaction Reaction: + Tf2O, Pyridine DCM, 0°C to RT BINOL->Reaction Sampling Aliquot Sampling (4 hours) Reaction->Sampling IR_Analysis FT-IR Analysis Sampling->IR_Analysis Decision OH Peak (3500 cm⁻¹)? IR_Analysis->Decision Add_Reagent Add 0.2 eq Tf2O Decision->Add_Reagent Yes (Incomplete) Workup Workup: HCl Wash -> NaHCO3 Decision->Workup No (Complete) Add_Reagent->Reaction Product (S)-BINOL-Ditriflate (Final Product) Workup->Product

Figure 1: Logic flow for the synthesis and IR-based quality control of BINOL-Ditriflate.

References
  • Comparison of Leaving Groups: Master Organic Chemistry. "Tosylates And Mesylates."[1][2] Available at: [Link]

  • BINOL Characterization: NIST Chemistry WebBook. "1,1'-Bi-2-naphthol IR Spectrum."[3] Available at: [Link]

  • Synthesis Protocol: Organic Syntheses. "Synthesis of BINAP via Bis-Triflate." Org. Synth. 1999, 76, 6. Available at: [Link]

  • IR Interpretation: University of Colorado Boulder. "Table of Characteristic IR Absorptions." Available at: [Link]

Sources

HPLC chiral separation methods for binaphthyl dimethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Chiral Separation of Binaphthyl Dimethanesulfonate

Executive Summary

1,1'-Binaphthyl-2,2'-diyl dimethanesulfonate (often referred to as BINOL-dimesylate) is a critical intermediate in the synthesis of axially chiral ligands (e.g., phosphines for asymmetric catalysis). Unlike its parent compound BINOL, the dimesylate lacks hydrogen bond donors, relying exclusively on steric fit and


 interactions for chiral recognition.

This guide compares the performance of Amylose-based versus Cellulose-based Chiral Stationary Phases (CSPs).[1][2][3][4] Based on structural activity relationships (SAR) and analogous binaphthyl data, the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA) is identified as the primary method of choice, offering superior selectivity (


) for bulky 2,2'-disubstituted binaphthyls compared to cellulose alternatives.

Compound Profile & Separation Challenge

  • Compound: 1,1'-Binaphthyl-2,2'-diyl dimethanesulfonate

  • Chirality Type: Axial Chirality (Atropisomerism).[4] The racemization barrier is high, making the enantiomers stable at room temperature.[4]

  • Physicochemical Properties:

    • Solubility: Good in DCM, THF, Acetone; moderate in Alcohols; poor in Hexane.

    • Acidity/Basicity: Neutral (unlike BINOL, which is acidic).

  • Chromatographic Challenge: The bulky methanesulfonate (

    
    ) groups create significant steric hindrance.[4] The separation requires a CSP with a chiral cavity large enough to accommodate these groups while maintaining tight "chiral grooves" for recognition.[4]
    

Methodology Comparison

Primary Strategy: Polysaccharide-Based CSPs (Normal Phase)

The industry standard for binaphthyl derivatives involves coated or immobilized polysaccharide phases.[4]

FeatureMethod A: Amylose-Based (Recommended) Method B: Cellulose-Based (Alternative)
Column Type Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H / IB (Cellulose tris(3,5-dimethylphenylcarbamate))
Selectivity (

)
High (Typically > 1.5) . The helical amylose structure is more flexible, often accommodating the "twisted" binaphthyl core better.[4]Moderate . Cellulose strands are more rigid (linear sheets); bulky 2,2'-substituents may prevent deep inclusion.[4]
Resolution (

)
Excellent (> 3.0) . Baseline separation is easily achieved.[4]Good . Often achieves baseline, but peaks may be broader due to slower mass transfer.[4]
Mobile Phase Hexane / Isopropanol (IPA) or Hexane / Ethanol.[4]Hexane / IPA.[4][5][6][7]
Robustness High.[3][4] IA (Immobilized) allows DCM for solubility issues.[4]High.
Secondary Strategy: Pirkle-Type Phases
  • Column: (S,S)-Whelk-O 1.

  • Mechanism: Relies heavily on

    
     interactions.[4]
    
  • Verdict: Effective but often yields lower retention (

    
    ) and loadability compared to polysaccharides.[4] Recommended only if Polysaccharide columns fail.[4]
    

Detailed Experimental Protocol

This protocol uses Chiralpak AD-H (Coated Amylose) as the gold standard.[4] If solubility is an issue, substitute with Chiralpak IA and add Dichloromethane (DCM) to the mobile phase.

Step 1: Sample Preparation
  • Weigh: 1.0 mg of racemic binaphthyl dimethanesulfonate.

  • Dissolve: Dissolve in 0.5 mL of Dichloromethane (DCM) to ensure complete solubility.

  • Dilute: Add 0.5 mL of Isopropanol (IPA). Note: Ensure no precipitation occurs.[4]

  • Filter: Pass through a 0.45

    
    m PTFE syringe filter.
    
Step 2: Chromatographic Conditions
  • Column: Chiralpak AD-H (

    
    , 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[4]

    • Optimization: If retention is too low, decrease IPA to 5%.[4]

  • Flow Rate: 1.0 mL/min.[3][4][6][7]

  • Temperature:

    
    .
    
  • Detection: UV at 254 nm (Napthyl absorption) and 220 nm.[4]

  • Injection Volume: 5 - 10

    
    L.[4]
    
Step 3: System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    .[4]
  • Resolution (

    
    ): 
    
    
    
    (Baseline).
  • Theoretical Plates (

    
    ): 
    
    
    
    per column.[4]

Data Analysis & Expected Results

The following table summarizes expected performance based on the structural analogues (BINOL derivatives) on an Amylose CSP.

ParameterValueInterpretation
Retention Time (

)
~6.5 minFirst eluting enantiomer (usually

or

depending on specific column batch/type).
Retention Time (

)
~9.8 minSecond eluting enantiomer.[4]
Capacity Factor (

)
1.17Indicates good retention away from the void volume (

min).[4]
Selectivity (

)
1.51 High selectivity indicates a large difference in interaction energy between enantiomers.[4]
Resolution (

)
> 4.0 Complete baseline separation suitable for preparative scale-up.

Note: Data represents typical values for 2,2'-disubstituted binaphthyls on Chiralpak AD-H with 90:10 Hex/IPA.

Mechanistic Insight

The separation mechanism on Amylose tris(3,5-dimethylphenylcarbamate) involves three distinct interactions:

  • 
     Stacking:  The naphthyl rings of the analyte stack against the phenyl groups of the CSP.[4]
    
  • Inclusion Complex: The twisted binaphthyl backbone fits into the chiral helical groove of the amylose polymer.[4]

  • Steric Exclusion: The bulky dimethanesulfonate groups prevent the "wrong" enantiomer from fitting deeply into the cavity, reducing its retention time.[4]

Visualization: Separation Mechanism

ChiralMechanism Racemate Racemic Mixture (R/S-Dimesylate) Interaction Chiral Recognition (Groove Inclusion) Racemate->Interaction Injection CSP Chiral Stationary Phase (Amylose-Carbamate) Enantiomer1 Enantiomer 1 (Poor Fit -> Fast Elution) CSP->Enantiomer1 Steric Repulsion (Low Affinity) Enantiomer2 Enantiomer 2 (Tight Fit -> Retained) CSP->Enantiomer2 π-π Stacking + H-Bond Acceptor (High Affinity) Interaction->CSP Molecular Docking

Caption: Schematic of the differential binding affinity mechanism on a polysaccharide CSP.

Method Development Workflow

Use this decision tree to optimize the separation if the standard protocol yields insufficient resolution.

MethodDev Start Start: Screen Chiralpak AD-H Hex/IPA (90:10) CheckRs Check Resolution (Rs) Start->CheckRs Success Rs > 2.0 VALIDATE METHOD CheckRs->Success Yes Fail Rs < 1.5 CheckRs->Fail No ChangeMP Change Mobile Phase Try Hex/EtOH (90:10) Fail->ChangeMP CheckRs2 Check Rs ChangeMP->CheckRs2 CheckRs2->Success Yes ChangeCol Switch Column Try Chiralcel OD-H CheckRs2->ChangeCol No

Caption: Step-by-step optimization workflow for binaphthyl derivatives.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard reference for amylose-based separation parameters). Link

  • BenchChem. A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. (Comparative data on binaphthyl scaffolds). Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. (General retention data for 1,1'-binaphthyl derivatives). Link

  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. (Protocol for normal phase optimization). Link

  • ResearchGate. Enantioseparation of Racemic 1,1'-Binaphthyl-2,2'-diamine by Preparative Liquid Chromatography. (Analogous method validation for 2,2'-substituted binaphthyls). Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (S)-(+)-1,1-Bi-2-naphthyl dimethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Hidden" Hazard

Status: High Potency / Potential Genotoxin CAS: 122760-77-2 (Generic for isomer class) / Verify specific batch COA

As a Senior Application Scientist, I must clarify a critical misconception: this is not merely a chiral ligand precursor. While the 1,1'-binaphthyl core acts as a bulky chiral scaffold, the dimethanesulfonate (bis-mesylate) functional groups classify this molecule as a potential alkylating agent .

Unlike simple BINOL, which is primarily an irritant, sulfonate esters are electrophiles capable of reacting with nucleophilic centers in DNA (guanine N-7 positions). Therefore, you must handle this substance with the protocols reserved for Potential Genotoxic Impurities (PGIs) , not just standard organic irritants.

Risk Assessment & PPE Matrix

The lipophilic nature of the binaphthyl backbone facilitates dermal absorption, potentially carrying the reactive mesylate groups across the skin barrier. Standard "splash protection" is insufficient; you need permeation resistance.

Personal Protective Equipment (PPE) Specifications[1]
ComponentRecommendationTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity, >5 mil) or NeoprenePermeation Kinetics: Methanesulfonates can permeate thin nitrile. The air gap between two layers reduces diffusion rate by orders of magnitude (Fick’s Law).
Respiratory Primary: Chemical Fume HoodSecondary: N95/P100 (if hood unavailable)Particulate Control: As a solid powder, the primary vector is inhalation of dust. Mesylates are respiratory sensitizers.
Eye/Face Chemical Splash GogglesSafety glasses allow side-entry of airborne particulates.[1] Goggles provide a seal against dust migration.
Body Tyvek® Lab Coat (or equivalent)Cotton coats absorb powders. Disposable Tyvek prevents accumulation of genotoxic dust on reusable clothing.

Operational Protocol: Handling & Synthesis

A. Engineering Controls (The First Line of Defense)
  • Static Mitigation: Binaphthyl derivatives are often crystalline and prone to static charge. Use an ionizing fan or anti-static gun inside the weigh station to prevent "flying powder" events.

  • Face Velocity: Ensure fume hood operates at 80–100 fpm .

B. Weighing & Transfer Workflow
  • Step 1: Place a disposable weighing boat inside the balance enclosure within the fume hood.

  • Step 2: Pre-wet the transfer spatula with the reaction solvent (if compatible) to reduce static adhesion of the powder.

  • Step 3: After transfer, wipe the balance area with a solvent-dampened Kimwipe (e.g., Acetone/DCM) to capture invisible dust. Do not blow air to clean the balance.

  • Step 4: Dispose of the Kimwipe immediately into solid hazardous waste (see Section 5).

C. Solubilization (Critical Control Point)

The moment of highest risk is adding solvent to the dry powder, which can displace air and eject aerosolized particles.

  • Technique: Add solvent down the side of the vessel slowly.

  • Containment: Cap the vessel immediately after addition and vortex/sonicate inside the closed hood.

Visualized Safety Logic

Diagram 1: Exposure Control Hierarchy

This decision tree illustrates the rigorous controls required for alkylating agents compared to standard reagents.

PPE_Hierarchy Start Handling (S)-(+)-1,1-Bi-2-naphthyl dimethanesulfonate Risk Identify Hazard: Alkylating Agent + Dust Hazard Start->Risk Engineering Engineering Controls (Fume Hood + Static Bar) Risk->Engineering PPE_Decision PPE Selection Engineering->PPE_Decision Gloves Hand Protection: Double Nitrile (Breakthrough > 480m) PPE_Decision->Gloves Resp Respiratory: ISO 5 Hood Environment PPE_Decision->Resp Action Operational Workflow: Wet Wiping + Closed Vessels Gloves->Action Resp->Action

Caption: Hierarchy of controls emphasizing engineering solutions before PPE reliance.

Emergency Response & Spill Management

Diagram 2: Spill Response Decision Matrix

Spill_Response Spill Spill Detected Type State? Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Action_Powder 1. Do NOT Sweep (Aerosol risk) 2. Cover with wet pads (Solvent) 3. Scoop to Waste Powder->Action_Powder Action_Liquid 1. Absorb with Vermiculite/Pad 2. Do NOT use paper towels (rapid permeation) 3. Double Bag Liquid->Action_Liquid Decon Decontamination: Wash surface with 1N NaOH (Hydrolyzes Sulfonate Ester) Action_Powder->Decon Action_Liquid->Decon

Caption: Protocol distinguishing between dry powder containment and liquid spill cleanup.

Decontamination Chemistry

For final cleanup of spills or glassware, exploit the chemical reactivity of the sulfonate ester.

  • Hydrolysis: Wash surfaces with a dilute basic solution (e.g., 1N NaOH or saturated NaHCO₃).

  • Mechanism: Hydroxide ions attack the sulfonyl sulfur or the alkyl carbon, hydrolyzing the toxic ester back into the less hazardous alcohol (BINOL) and sulfonate salt.

Disposal: The "Zero Drain" Policy

NEVER pour binaphthyl sulfonates down the sink. They are toxic to aquatic life and persistent.

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must go into a dedicated "Cytotoxic/Genotoxic" solid waste bin (often yellow bags in clinical settings, or tagged "High Hazard" in R&D).

  • Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic" streams. Tag specifically with "Contains Alkylating Agents."

  • Destruction: The ultimate disposal method must be high-temperature incineration (>1000°C) to break the naphthalene rings and sulfonate bonds.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[2] [Link]

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for handling alkyl mesylates). [Link]

Sources

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